4-METHYLTHIOPHENE 2-YLMETHANOL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQLBQWHCWBCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383747 | |
| Record name | (4-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74395-18-9 | |
| Record name | (4-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Methylthiophene-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylthiophene-2-ylmethanol (CAS No. 74395-18-9), a valuable building block in organic synthesis.[1][2][3][4][5] This document is intended to be a core resource, presenting key spectroscopic data in a structured format, outlining detailed experimental protocols, and illustrating the synthetic workflow.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 4-methylthiophene-2-ylmethanol. This information is critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 2H | Thiophene ring protons |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.2 | s | 3H | -CH₃ |
| ~1.5-2.5 | br s | 1H | -OH |
Note: Predicted values are based on the analysis of similar thiophene derivatives. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-S (C2) |
| ~138 | C-CH₃ (C4) |
| ~125 | Thiophene ring CH |
| ~123 | Thiophene ring CH |
| ~60 | -CH₂OH |
| ~15 | -CH₃ |
Note: Predicted values are based on the analysis of similar thiophene derivatives. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3300-3400 (broad) | O-H stretch (alcohol) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1500-1600 | C=C stretch (thiophene ring) |
| ~1000-1100 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| ~128 | [M]⁺ (Molecular ion) |
| ~111 | [M-OH]⁺ |
| ~97 | [M-CH₂OH]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 4-methylthiophene-2-ylmethanol are provided below. These methodologies are based on standard organic chemistry techniques and analysis of related compounds.
Synthesis of 4-Methylthiophene-2-ylmethanol
A common and effective method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of 4-methylthiophene-2-carboxaldehyde.
Materials:
-
4-Methylthiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methylthiophene-2-carboxaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methylthiophene-2-ylmethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are generally obtained using an FT-IR spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-methylthiophene-2-ylmethanol.
References
4-methylthiophene-2-ylmethanol CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylthiophene-2-ylmethanol (CAS No: 74395-18-9), a key heterocyclic building block in organic and medicinal chemistry. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.
Core Compound Information
4-Methylthiophene-2-ylmethanol is a substituted thiophene derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure features a thiophene ring, which is a recognized privileged scaffold in medicinal chemistry, with a methyl group at the 4-position and a hydroxymethyl group at the 2-position.
Chemical Structure:
-
IUPAC Name: (4-Methylthiophen-2-yl)methanol
-
CAS Number: 74395-18-9
-
Molecular Formula: C₆H₈OS
-
SMILES: Cc1cc(cs1)CO
Physicochemical Data
While specific experimental data for 4-methylthiophene-2-ylmethanol is not extensively published, the properties of its immediate precursor, 4-methylthiophene-2-carboxaldehyde, are well-documented and provide a useful reference.
| Property | 4-Methylthiophene-2-carboxaldehyde | 4-Methylthiophene-2-ylmethanol |
| CAS Number | 6030-36-0 | 74395-18-9[1] |
| Molecular Weight | 126.18 g/mol | 128.20 g/mol |
| Molecular Formula | C₆H₆OS | C₆H₈OS |
| Boiling Point | 88-92 °C at 5 mmHg | Data not available |
| Density | 1.025 g/mL at 25 °C | Data not available |
| Refractive Index (n20/D) | 1.578 | Data not available |
| Appearance | Liquid | Data not available |
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of its corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[2][3]
Reaction Scheme:
Caption: Synthesis of 4-methylthiophene-2-ylmethanol via reduction of the corresponding aldehyde.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add aqueous ammonium chloride (NH₄Cl) solution or 1N HCl to quench the excess NaBH₄.[3] Stir for an additional 30 minutes.
-
Extraction: Extract the resulting mixture with dichloromethane (DCM) or ethyl acetate (2 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Development
Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities. They are often used as bioisosteres for phenyl rings, offering modulated physicochemical properties and metabolic profiles.
-
Scaffold for Bioactive Molecules: The thiophene nucleus is present in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.
-
Building Block for Novel Compounds: As a functionalized thiophene, 4-methylthiophene-2-ylmethanol serves as a crucial starting material for the synthesis of more complex heterocyclic compounds. The hydroxymethyl group provides a reactive handle for various chemical transformations, such as etherification, esterification, and conversion to halides, enabling its incorporation into larger drug candidates.[1]
Logical Workflow
The following diagram illustrates the logical workflow from the precursor to the final product and its potential application in the synthesis of advanced pharmaceutical intermediates.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Methylthiophene-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-2-ylmethanol is a heterocyclic aromatic alcohol with potential applications in medicinal chemistry and materials science as a building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation, process development, and regulatory submissions. This technical guide outlines the predicted solubility and stability characteristics of 4-methylthiophene-2-ylmethanol and provides comprehensive experimental protocols for their empirical determination.
Inferred Solubility Profile
The solubility of a compound is primarily governed by its polarity and its capacity for hydrogen bonding. 4-Methylthiophene-2-ylmethanol possesses a polar hydroxymethyl (-CH₂OH) group capable of forming hydrogen bonds, a moderately polar thiophene ring, and a nonpolar methyl (-CH₃) group. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents. Based on the principle of "like dissolves like" and the known solubility of thiophene and small aromatic alcohols, the following qualitative solubility profile is inferred. Thiophene itself is soluble in many organic solvents but insoluble in water.[1][2] The presence of the hydroxymethyl group is expected to increase its polarity and introduce some water solubility compared to unsubstituted thiophene.
Table 1: Inferred Qualitative Solubility of 4-Methylthiophene-2-ylmethanol
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxymethyl group can form hydrogen bonds with protic solvents. Solubility is likely limited by the nonpolar thiophene ring and methyl group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents can interact with the polar hydroxymethyl group and the thiophene ring through dipole-dipole interactions. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Slightly Soluble to Insoluble | The nonpolar character of the thiophene ring and methyl group will favor solubility in these solvents, but the polar hydroxymethyl group will limit it. |
Experimental Protocol for Determining Thermodynamic Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4]
Materials and Equipment
-
4-Methylthiophene-2-ylmethanol
-
Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, hexane)
-
Scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-methylthiophene-2-ylmethanol to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each test solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[3]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved 4-methylthiophene-2-ylmethanol.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 4-methylthiophene-2-ylmethanol of known concentrations.
-
Calculate the solubility of the compound in each solvent from the calibration curve.
-
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Inferred Stability Profile and Degradation Pathways
The stability of 4-methylthiophene-2-ylmethanol will be influenced by the reactivity of the thiophene ring and the hydroxymethyl group. The thiophene ring is generally stable but can be susceptible to oxidation. The hydroxymethyl group, similar to that in benzyl alcohol or 2-thiophenemethanol, can undergo oxidation to an aldehyde and then a carboxylic acid. Under strong acidic conditions, aromatic alcohols can be prone to polymerization or resinification.[5]
Table 2: Inferred Stability of 4-Methylthiophene-2-ylmethanol under Stress Conditions
| Stress Condition | Reagents/Conditions | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heat | Potentially Unstable | Polymerization/resinification products. |
| Basic Hydrolysis | 0.1 M NaOH, heat | Likely Stable | Minimal degradation expected. |
| Oxidation | 3% H₂O₂, room temp | Unstable | 4-Methylthiophene-2-carboxaldehyde, 4-Methylthiophene-2-carboxylic acid. |
| Thermal | 60-80 °C, solid state | Likely Stable | Minimal degradation expected at moderate temperatures. |
| Photolytic | UV/Vis light exposure (ICH Q1B) | Potentially Unstable | Oxidative degradation products, colored degradants. |
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[6][7][8]
Materials and Equipment
-
4-Methylthiophene-2-ylmethanol
-
Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Solvents: Acetonitrile, methanol, water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
-
Stability-indicating HPLC-UV method (a method capable of separating the parent compound from all degradation products)
Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of 4-methylthiophene-2-ylmethanol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C. Sample as for acid hydrolysis and neutralize with HCl.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points (e.g., 1, 2, 4, 8 hours).
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80 °C. Sample at various time points (e.g., 1, 3, 7 days).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the most likely degradation products are formed.[6]
-
The HPLC method should be able to separate the peak of 4-methylthiophene-2-ylmethanol from any new peaks that appear due to degradation. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Workflow for Forced Degradation Study
Caption: Workflow for Forced Degradation Study.
Conclusion
While direct experimental data for 4-methylthiophene-2-ylmethanol is sparse, a scientifically sound profile of its solubility and stability can be inferred from its molecular structure and comparison to related compounds. This guide provides a robust framework for researchers and drug development professionals, offering both a predicted profile to guide initial work and detailed experimental protocols to generate the empirical data necessary for advancing research and development activities. The provided methodologies for solubility and stability testing are standard in the pharmaceutical industry and will yield reliable data for formulation development, analytical method validation, and regulatory compliance.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Latent Therapeutic Potential of Thiophene Scaffolds: A Technical Guide to the Biological Activities of Thiophene Derivatives
Disclaimer: This technical guide explores the well-documented biological activities of the thiophene class of compounds. It is important to note that a direct and specific investigation into the biological activity of 4-methylthiophene-2-ylmethanol did not yield dedicated research in the public domain at the time of this review. The information presented herein is an in-depth analysis of structurally related thiophene derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals interested in the potential of this particular molecule.
Introduction to Thiophene Derivatives in Medicinal Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][2][3] The structural similarity of the thiophene ring to the phenyl group allows it to act as a bioisostere, often leading to improved potency and modified selectivity of drug candidates.[1] This guide will synthesize the current understanding of the biological potential of thiophene derivatives, detail common experimental methodologies, and provide a framework for future research into compounds such as 4-methylthiophene-2-ylmethanol.
Documented Biological Activities of Thiophene Derivatives
The versatility of the thiophene ring allows for a wide range of chemical modifications, resulting in a diverse array of pharmacological activities. Below is a summary of key biological effects reported for various thiophene derivatives.
Table 1: Summary of Investigated Biological Activities of Thiophene Derivatives
| Biological Activity | Description | Key Findings from Literature |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Thiophene derivatives have demonstrated notable antibacterial and antifungal activities.[4][5][6] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[7] |
| Anti-cancer | Inhibition of the proliferation of cancer cells. | Various thiophene-based compounds have been evaluated for their anti-cancer properties against different cancer cell lines.[3][5] The mechanisms often involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell survival. |
| Anti-inflammatory | Reduction of inflammation. | Certain thiophene derivatives have been identified as potent anti-inflammatory agents.[3][4] Their mechanism can involve the inhibition of inflammatory mediators. |
| Antioxidant | Neutralization of harmful free radicals. | The sulfur atom in the thiophene ring can contribute to the antioxidant properties of its derivatives, which have been evaluated for their ability to scavenge free radicals.[3][6] |
| Antiviral | Inhibition of viral replication. | Research has indicated that some thiophene derivatives possess antiviral capabilities.[2] |
| Enzyme Inhibition | Inhibition of specific enzyme activity. | Thiophene derivatives have been successfully designed as inhibitors of various enzymes, such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[8] |
| Fungicidal | Eradication of fungal pathogens. | Specific N-(thiophen-2-yl) nicotinamide derivatives have shown potent fungicidal activity, particularly against cucumber downy mildew.[9] |
Experimental Protocols for Evaluating Biological Activity
The assessment of the biological activity of novel thiophene derivatives involves a series of standardized in vitro and in vivo assays. The following are representative protocols for key activities.
Antimicrobial Activity Assays
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Assay Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microbes with no compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anti-cancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Acetylcholinesterase (AChE) Inhibition Assay
Ellman's method is a widely used protocol for measuring AChE activity.[8]
-
Principle: The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically.
-
Assay Procedure:
-
The reaction mixture contains phosphate buffer, DTNB, and the test compound at various concentrations.
-
AChE enzyme is added, and the mixture is incubated.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
-
Data Analysis: The increase in absorbance is monitored over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conceptual Workflow for Thiophene Derivative Drug Discovery
The process of identifying and validating the biological activity of a novel thiophene derivative like 4-methylthiophene-2-ylmethanol follows a structured workflow.
Caption: A generalized workflow for the discovery and development of novel thiophene-based therapeutic agents.
Conclusion and Future Directions
The thiophene scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While specific biological data for 4-methylthiophene-2-ylmethanol is not yet available in the reviewed literature, the extensive research on analogous thiophene derivatives suggests its potential for a range of biological activities. Future research should focus on the synthesis and systematic evaluation of 4-methylthiophene-2-ylmethanol and its derivatives using the established experimental protocols outlined in this guide. Such studies will be crucial in elucidating its specific pharmacological profile and determining its potential as a lead compound in drug discovery programs. The exploration of structure-activity relationships will be paramount in optimizing any identified biological activities.
References
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. impactfactor.org [impactfactor.org]
- 4. journalwjarr.com [journalwjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Methylthiophene-2-ylmethanol Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. Within this broad class of compounds, derivatives and analogs of 4-methylthiophene-2-ylmethanol are emerging as a focal point for research due to their potential across a spectrum of therapeutic areas, including antimicrobial and anticancer applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4-methylthiophene-2-ylmethanol derivatives, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Compound: 4-Methylthiophene-2-ylmethanol
(4-Methylthiophen-2-yl)methanol serves as a fundamental building block for the synthesis of a variety of derivatives. Its structure, featuring a thiophene ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, offers multiple sites for chemical modification. The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of 4-Methylthiophene-2-ylmethanol and Derivatives
While detailed, specific protocols for the direct, high-yield synthesis of 4-methylthiophene-2-ylmethanol are not extensively documented in readily available literature, its commercial availability from various chemical suppliers suggests established proprietary methods exist. General synthetic strategies for substituted thiophene-2-ylmethanols often involve the reduction of the corresponding carboxylic acid or aldehyde. For instance, 4-methylthiophene-2-carboxylic acid could be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent to yield the target alcohol.
Derivatization of the hydroxyl group of 4-methylthiophene-2-ylmethanol can be achieved through standard organic chemistry reactions.
Esterification: The alcohol can be reacted with a carboxylic acid or its more reactive derivative (e.g., acyl chloride, anhydride) in the presence of an acid or base catalyst to form the corresponding ester.
Etherification: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Biological Activities and Structure-Activity Relationship (SAR)
Thiophene derivatives have demonstrated a wide array of biological activities. While specific quantitative data for a large library of direct derivatives of 4-methylthiophene-2-ylmethanol is limited in the public domain, the biological activities of structurally related thiophene compounds provide valuable insights into their potential.
Antimicrobial Activity
Thiophene derivatives are known to possess significant antibacterial and antifungal properties. The mechanism of action for antifungal thiophene derivatives often involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Some derivatives have also been shown to induce apoptosis-like cell death in fungal pathogens.
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| Thiophene Carboxamides | Escherichia coli (ESBL-producing) | MIC | 13 - 15 µg/mL | [1] |
| 2-amino-cyclohepta[b]thiophene | Candida spp. (fluconazole-resistant) | MIC | 100 - 200 µg/mL | [2][3] |
| 3-Halobenzo[b]thiophenes | Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | MIC | 16 µg/mL | [4] |
| Pyridine-Thiophene Hybrids | Aspergillus fumigatus, Syncephalastrum racemosum | % Inhibition Zone | 78.9 - 95.5% | [5][6] |
Note: The compounds listed are structurally related to the core of interest and provide an indication of potential activity.
Anticancer Activity
Several thiophene-containing molecules have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the induction of apoptosis.
Table 2: Anticancer Activity of Selected Thiophene Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | IC50 | 7.1 - 11.9 | [7] |
| Thiophene Carboxamide (CA-4 biomimetic) | Hep3B (Liver) | IC50 | 5.46 - 12.58 | [8] |
| Chlorothiophene-based chalcones | WiDr (Colorectal) | IC50 | 0.45 - 0.77 µg/mL | [9] |
Note: The compounds listed are structurally related to the core of interest and provide an indication of potential activity.
Experimental Protocols
Synthesis of 3-Methylthiophene
This procedure describes the synthesis of a precursor to the core structure.
Procedure:
-
A 1-liter, three-necked round-bottomed flask is equipped with a sealed stirrer, thermometer, gas inlet tube, addition funnel, and a distilling head connected to a condenser.
-
The flask is charged with 150 mL of mineral oil and the system is flushed with carbon dioxide while heating to 240–250°C.
-
A slurry of 90 g (0.51 mole) of anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 mL of mineral oil is added from the addition funnel at a rate that maintains rapid distillation. The temperature is kept at 240–250°C during the addition (approx. 1 hour).
-
The temperature is then raised to 275°C and stirring is continued for an additional hour.
-
The distillate (33–38 mL) is collected and washed twice with 50 mL portions of 5% sodium hydroxide solution, followed by a wash with 50 mL of water.
-
The crude 3-methylthiophene is then purified by distillation, collecting the fraction boiling between 112° and 115°C. The yield is typically 26–30 g (52–60%).[10]
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility
This protocol is a standard method for determining the in vitro activity of an antifungal agent.[5][11][12]
Materials:
-
Yeast or fungal strain of interest
-
RPMI-1640 medium (or other suitable growth medium)
-
Antifungal compound (e.g., a 4-methylthiophene-2-ylmethanol derivative)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Antifungal Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate. A row with medium only serves as a sterility control, and a row with cells and medium but no drug serves as a growth control.
-
Inoculum Preparation: Grow the fungal strain in an appropriate liquid medium overnight. Adjust the concentration of the fungal suspension to a standardized density (e.g., 0.5 McFarland standard). Dilute this suspension further in the growth medium to achieve the desired final inoculum concentration.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate (except the sterility control). Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is often defined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%).
MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., a 4-methylthiophene-2-ylmethanol derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Signaling Pathways and Mechanisms of Action
The biological effects of 4-methylthiophene-2-ylmethanol derivatives are likely mediated through the modulation of specific cellular signaling pathways.
Ergosterol Biosynthesis Pathway (Antifungal)
Many antifungal agents, including those with a thiophene core, target the ergosterol biosynthesis pathway in fungi. This pathway is essential for producing ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell death.
Caption: Simplified ergosterol biosynthesis pathway and the potential point of inhibition by thiophene derivatives.
Apoptosis Signaling Pathway (Anticancer/Antifungal)
Induction of apoptosis, or programmed cell death, is a common mechanism of action for both anticancer and some antifungal drugs. This process is tightly regulated by a complex network of signaling molecules. Thiophene derivatives may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Generalized overview of apoptotic signaling pathways potentially activated by thiophene derivatives.
Conclusion
Derivatives and analogs of 4-methylthiophene-2-ylmethanol represent a promising area of research for the development of new therapeutic agents. Their versatile chemistry allows for the creation of diverse molecular libraries, and preliminary data from related compounds suggest significant potential in the fields of antimicrobial and anticancer therapy. This technical guide provides a foundational resource for researchers, summarizing key synthetic considerations, biological activities, and experimental protocols. Further focused research to generate more extensive quantitative SAR data for direct derivatives of the 4-methylthiophene-2-ylmethanol core is warranted and will be crucial for advancing these promising compounds through the drug discovery pipeline.
References
- 1. dot | Graphviz [graphviz.org]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylthiophene-2-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-2-ylmethanol, a substituted thiophene derivative, is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the benzene ring, and its incorporation into molecular structures can significantly modulate pharmacological properties. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 4-methylthiophene-2-ylmethanol in drug discovery and development.
Commercial Availability
4-Methylthiophene-2-ylmethanol (CAS No. 74395-18-9) is commercially available from several chemical suppliers. It is typically offered in various purities, with some suppliers providing high-purity grades suitable for research and development purposes.[1][2][3][4][5] Notable suppliers include BLD Pharm, Ningbo Inno Pharmachem Co., Ltd., and Ambeed.
Physicochemical Properties
A summary of the known physicochemical properties of 4-methylthiophene-2-ylmethanol is presented in the table below. While some data is readily available from supplier safety data sheets and chemical databases, other properties such as refractive index and specific solubility data are not consistently reported and may require experimental determination.
| Property | Value | Source |
| CAS Number | 74395-18-9 | N/A |
| Molecular Formula | C₆H₈OS | N/A |
| Molecular Weight | 128.19 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 60-62 °C @ 4 mmHg | [7] |
| 218.6 °C @ 760 mmHg (Predicted) | [8] | |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 13.90 ± 0.10 (Predicted) | [7] |
| Storage Temperature | 2-8 °C | [7] |
Note: Predicted values are computationally derived and should be used as an estimation.
Synthesis
A common and practical method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of the corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde.
Experimental Protocol: Reduction of 4-Methylthiophene-2-carboxaldehyde
This protocol is a general procedure based on standard chemical transformations.[9]
Materials:
-
4-Methylthiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-methylthiophene-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylthiophene-2-ylmethanol.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Applications in Drug Discovery and Development
Thiophene derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10] 4-Methylthiophene-2-ylmethanol serves as a versatile starting material for the synthesis of more complex bioactive molecules. The methyl and hydroxymethyl functionalities on the thiophene ring provide reactive handles for further chemical modifications.
While specific examples detailing the use of 4-methylthiophene-2-ylmethanol as a direct precursor in publicly available drug development pipelines are limited, its structural motif is found in various compounds investigated for therapeutic purposes. For instance, thiophene-based compounds have been explored as inhibitors of enzymes such as neuraminidase, cyclooxygenase (COX), lipoxygenase (LOX), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[1][6][8]
The general strategy involves utilizing the hydroxyl group of 4-methylthiophene-2-ylmethanol for esterification, etherification, or conversion to a leaving group for nucleophilic substitution, thereby enabling the attachment of other pharmacophoric fragments. The thiophene ring itself can participate in various coupling reactions to build more complex molecular architectures.
Potential Signaling Pathway Involvement
The diverse biological activities of thiophene derivatives suggest their potential to interact with a multitude of cellular signaling pathways. For example, as inhibitors of COX and LOX enzymes, thiophene-containing molecules can modulate inflammatory pathways by interfering with the production of prostaglandins and leukotrienes.[1] As cholinesterase inhibitors, they could play a role in signaling pathways relevant to neurodegenerative diseases like Alzheimer's.[8]
Conclusion
4-Methylthiophene-2-ylmethanol is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in modulating key signaling pathways and developing new treatments for a range of diseases. Researchers and drug development professionals are encouraged to consider this versatile compound in their synthetic strategies for creating next-generation pharmaceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 74395-18-9: (4-metiltiofen-2-il)metanol | CymitQuimica [cymitquimica.com]
- 3. Welcome to www.3bsc.com [3bsc.com]
- 4. 79757-76-9|(4-Phenylthiophen-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. cas 74395-18-9|| where to buy (4-Methylthien-2-yl)methanol [chemenu.com]
- 6. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-METHYLTHIOPHENE 2-YLMETHANOL CAS#: 74395-18-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 74395-18-9|(4-Methylthiophen-2-yl)methanol| Ambeed [ambeed.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (4-methylthiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (4-methylthiophen-2-yl)methanol has been identified. This guide is compiled from safety information on methanol and substituted thiophenes. The following information should be treated as a guideline and is not a substitute for a compound-specific risk assessment.
Introduction
(4-methylthiophen-2-yl)methanol is a chemical intermediate utilized in various advanced synthetic strategies, particularly in the synthesis of pharmaceuticals and agrochemicals. Its structure, comprising a thiophene ring with methyl and hydroxymethyl substituents, offers a versatile platform for chemical transformations. This guide provides a comprehensive overview of the potential hazards and recommended handling procedures for (4-methylthiophen-2-yl)methanol, based on the known properties of its core components: the thiophene ring and the methanol functional group.
Hazard Identification and Classification
The primary hazards associated with (4-methylthiophen-2-yl)methanol are inferred from the toxicological profiles of methanol and substituted thiophenes.
Methanol-Related Hazards: Methanol is classified as a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause damage to organs, particularly the central nervous system and the visual organs.[2]
Thiophene-Related Hazards: The thiophene ring can undergo metabolic activation in the body, a process mediated by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are implicated in hepatotoxicity and nephrotoxicity. While many substituted thiophenes are considered safe for their intended use as flavoring agents, some have the potential for bioactivation leading to adverse effects.
Inferred GHS Classification for (4-methylthiophen-2-yl)methanol:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[2] |
| Specific Target Organ Toxicity - Single Exposure | 1 | H370: Causes damage to organs (central nervous system, visual organs).[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
Physical and Chemical Properties
| Property | Value for Methanol |
| Molecular Formula | CH₄O |
| Molecular Weight | 32.04 g/mol |
| Boiling Point | 64.7 °C (148.5 °F) |
| Melting Point | -97.6 °C (-143.7 °F) |
| Flash Point | 9-11 °C (48-52 °F) (closed cup) |
| Autoignition Temperature | 464 °C (867 °F) |
| Vapor Pressure | 130.3 hPa at 20 °C |
| Vapor Density | 1.11 (Air = 1) |
| Solubility in Water | Miscible |
Toxicological Information
The toxicity of (4-methylthiophen-2-yl)methanol is expected to be a composite of the toxic effects of methanol and potential toxicity from the metabolic activation of the thiophene ring.
Methanol Toxicology: Methanol is toxic to humans and can cause severe health effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin absorption.[3]
-
Acute Effects: Symptoms of acute exposure may be delayed for 8 to 36 hours and include headache, dizziness, nausea, vomiting, abdominal pain, and visual disturbances.[3] Severe poisoning can lead to metabolic acidosis, permanent blindness, and death.[3]
-
Chronic Effects: Prolonged or repeated exposure can cause damage to the nervous system and liver.
Thiophene Toxicology: The toxicity of thiophene-containing compounds is linked to the oxidative metabolism of the thiophene ring.
-
Metabolism: Cytochrome P450 enzymes can oxidize the thiophene ring to form reactive intermediates, including thiophene S-oxides and epoxides.
-
Toxicity: These reactive metabolites can bind to cellular macromolecules, leading to cellular damage. This has been associated with hepatotoxicity and nephrotoxicity in certain thiophene-containing drugs.
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[4] |
Fire-Fighting Measures
(4-methylthiophen-2-yl)methanol is expected to be a highly flammable liquid.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g. sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge.[5]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents.[6]
Exposure Controls and Personal Protection
-
Engineering Controls: Handle in a fume hood to minimize exposure. Ensure eyewash stations and safety showers are close to the workstation location.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.
-
Respiratory Protection: If the fume hood is not available or ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.
-
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a general workflow for safely handling (4-methylthiophen-2-yl)methanol in a laboratory setting.
Caption: General workflow for safe handling of (4-methylthiophen-2-yl)methanol.
Emergency Response Protocol
This diagram outlines the logical steps to follow in case of an accidental exposure or spill.
Caption: Emergency response flowchart for incidents involving (4-methylthiophen-2-yl)methanol.
References
A Comprehensive Technical Guide to 4-Methylthiophene-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-2-ylmethanol, a substituted thiophene derivative, is a valuable building block in modern organic synthesis. Its structural features, comprising a thiophene ring with methyl and hydroxymethyl substituents, offer a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and potential applications of 4-methylthiophene-2-ylmethanol, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.
Molecular Profile
The fundamental properties of 4-methylthiophene-2-ylmethanol are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.
| Property | Value |
| Molecular Formula | C₆H₈OS |
| Molecular Weight | 128.19 g/mol |
| CAS Number | 74395-18-9 |
| Physical State | Liquid |
| Color | Colorless |
| Boiling Point | 60-62 °C @ 4mmHg |
Synthesis of 4-Methylthiophene-2-ylmethanol
The primary synthetic route to 4-methylthiophene-2-ylmethanol involves the reduction of its corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde.
Experimental Protocol: Reduction of 4-Methylthiophene-2-carboxaldehyde
This protocol outlines a general procedure for the synthesis of 4-methylthiophene-2-ylmethanol.
Materials:
-
4-Methylthiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-methylthiophene-2-carboxaldehyde in methanol.
-
Cooling: Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methylthiophene-2-ylmethanol.
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.
Caption: Synthetic workflow for 4-methylthiophene-2-ylmethanol.
Applications in Research and Development
4-Methylthiophene-2-ylmethanol serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The thiophene moiety is a well-known structural component in many biologically active compounds.
While specific biological activities for 4-methylthiophene-2-ylmethanol are not extensively documented in publicly available literature, the broader class of thiophene derivatives exhibits a wide range of pharmacological properties, including:
-
Antimicrobial Activity: Thiophene-containing compounds have been investigated for their potential as antibacterial and antifungal agents.
-
Anti-inflammatory Effects: Certain thiophene derivatives have shown promise in modulating inflammatory pathways.
-
Anticancer Properties: The thiophene scaffold is present in some molecules with demonstrated cytotoxic activity against cancer cell lines.
The logical relationship for its application in drug discovery is outlined in the following diagram.
Caption: Drug discovery workflow utilizing 4-methylthiophene-2-ylmethanol.
Conclusion
4-Methylthiophene-2-ylmethanol is a key chemical intermediate with significant potential for the synthesis of novel compounds in various research and development sectors. Its straightforward synthesis from the corresponding aldehyde and the versatile reactivity of the thiophene ring make it an attractive starting material for medicinal and materials chemistry. Further investigation into the specific biological activities of its derivatives is a promising area for future research.
Methodological & Application
Applications of 4-Methylthiophene-2-ylmethanol in Medicinal Chemistry: A Detailed Overview
Introduction
4-Methylthiophene-2-ylmethanol is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a thiophene ring substituted with a methyl and a hydroxymethyl group, provide a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The thiophene moiety is considered a "privileged pharmacophore," as it is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This application note will delve into the specific uses of 4-methylthiophene-2-ylmethanol in drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Applications
Derivatives of the thiophene scaffold have shown considerable promise as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases and microtubule assembly. While direct derivatives of 4-methylthiophene-2-ylmethanol with extensive anticancer data are still emerging, related structures incorporating the 4-methylthiophene moiety have demonstrated significant cytotoxic activity.
For instance, a series of thiophene carboxamide derivatives, which can be conceptually derived from the 4-methylthiophene scaffold, have been investigated as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). These compounds have shown potent activity against hepatocellular carcinoma cell lines.
Quantitative Data for Anticancer Activity of Thiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2b | Thiophene Carboxamide | Hep3B | 5.46 | Doxorubicin | Not Specified |
| 2e | Thiophene Carboxamide | Hep3B | 12.58 | Doxorubicin | Not Specified |
| Thiazole-Thiophene Scaffold 4b | Thiazole-Thiophene | MCF-7 | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 |
| Thiazole-Thiophene Scaffold 13a | Thiazole-Thiophene | MCF-7 | 11.5 ± 0.8 | Cisplatin | 13.3 ± 0.61 |
| 4-Thiophenyl-pyrazole 2a | 4-Thiophenyl-pyrazole | HepG-2 / MCF-7 | 0.209 / 0.195 (EGFR/VEGFR-2) | Erlotinib / Sorafenib | 0.037 / 0.034 |
| 4-Thiophenyl-pyrimidine 10b | 4-Thiophenyl-pyrimidine | HepG-2 / MCF-7 | 0.161 / 0.141 (EGFR/VEGFR-2) | Erlotinib / Sorafenib | 0.037 / 0.034 |
Note: The table includes data for thiophene derivatives that are structurally related to the 4-methylthiophene scaffold to illustrate the potential of this chemical class.
Experimental Protocol: Synthesis of a Thiophene Carboxamide Derivative
This protocol describes a general method for the synthesis of thiophene carboxamide derivatives, which can be adapted for derivatives of 4-methylthiophene-2-ylmethanol.
Step 1: Synthesis of 4-Arylazo-3-methyl-thiophene Derivative
A mixture of N-(4-acetylphenyl)-2-chloroacetamide (1 mmol) and 2-acetyl-2-arylazo-thioacetanilide derivatives (1 mmol) is refluxed in dioxane containing sodium methoxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the 4-arylazo-3-methyl-thiophene derivative.[2]
Step 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiophene derivative and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Several thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.
Antiviral Applications
Thiophene derivatives have also been explored for their potential as antiviral agents, with some compounds showing potent inhibitory activity against viral enzymes like neuraminidase, which is a key target for influenza viruses.
Quantitative Data for Antiviral Activity of Thiophene Derivatives
| Compound ID | Target | IC50 (µM) | Virus Strain | EC50 (µM) | Reference Compound | IC50/EC50 (µM) |
| 4b | Neuraminidase | 0.03 | A/chicken/Hubei/327/2004 (H5N1-DW) | 1.59 | Oseltamivir Carboxylate | 0.06 / 5.97 |
| Thieno[3,2-d]pyrimidine analog | Not Specified | - | Respiratory Syncytial Virus (RSV) | 0.208 | Not Specified | - |
Note: While these compounds are not direct derivatives of 4-methylthiophene-2-ylmethanol, they highlight the potential of the broader thiophene class in antiviral drug discovery.
Experimental Protocol: Neuraminidase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against neuraminidase.
-
Enzyme Reaction: The reaction is performed in a 96-well plate. Each well contains the neuraminidase enzyme, the fluorescent substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), and the test compound at various concentrations.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (excitation at 365 nm, emission at 450 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow: Antiviral Drug Discovery
The following diagram illustrates a typical workflow for the discovery of novel antiviral agents based on the 4-methylthiophene-2-ylmethanol scaffold.
Neuroprotective Applications
The development of neuroprotective agents is a critical area of research, and compounds that can mitigate neuronal damage are of great interest. While specific data for 4-methylthiophene-2-ylmethanol derivatives in neuroprotection is limited, the broader class of thiophenes has been investigated for activities such as acetylcholinesterase inhibition, which is relevant to Alzheimer's disease.
Logical Relationship: From Scaffold to Neuroprotection
The following diagram illustrates the logical progression from the starting scaffold to a potential neuroprotective agent.
4-Methylthiophene-2-ylmethanol serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. The data presented herein for structurally related thiophene derivatives in the areas of cancer and viral infections underscore the therapeutic potential of this scaffold. Further exploration and derivatization of 4-methylthiophene-2-ylmethanol are warranted to discover novel and potent drug candidates for various diseases. The provided protocols and diagrams offer a foundational framework for researchers to design and execute studies in this promising area of drug discovery.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylthiophene-2-ylmethanol as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiophene-2-ylmethanol is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its thiophene core, substituted with both a reactive hydroxymethyl group and a methyl group, offers multiple avenues for functionalization, leading to the construction of complex molecular architectures. This application note details the utility of 4-methylthiophene-2-ylmethanol in the synthesis of potent biologically active molecules, with a particular focus on thieno[3,2-d]pyrimidine-based kinase inhibitors. The protocols provided herein offer a roadmap for the multi-step synthesis of a representative advanced intermediate, which can be further elaborated to target various kinases implicated in cancer and other diseases.
Application: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] By utilizing 4-methylthiophene-2-ylmethanol as a starting material, medicinal chemists can access novel thieno[3,2-d]pyrimidine scaffolds with potential as targeted cancer therapeutics. The synthetic strategy outlined below leverages key transformations, including oxidation, bromination, Sonogashira coupling, and cyclization, to construct the desired heterocyclic core.
Quantitative Data: Biological Activity of Thienopyrimidine and Thienopyridine Derivatives
The following table summarizes the biological activity of selected thienopyrimidine and thienopyridine derivatives from the literature, highlighting their potential as anticancer agents and kinase inhibitors.
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Thieno[3,2-d]pyrimidine | CDK7 | 20 nM | [3] |
| Thieno[2,3-b]pyridine | PIM-1 Kinase | 0.019 µM | [4] |
| Thieno[2,3-d]pyrimidine | PI3Kβ | 72% inhibition @ 10 µM | [1] |
| Thieno[2,3-d]pyrimidine | PI3Kγ | 84% inhibition @ 10 µM | [1] |
| Thieno[2,3-b]pyridine | MDA-MB-231 (Breast Cancer) | IC50 > 50 µM | [5] |
| Thieno[2,3-b]pyridine | HCT-116 (Colon Cancer) | IC50 = 35.7 µM | [5] |
Experimental Protocols
This section provides a series of detailed protocols for the multi-step synthesis of a key intermediate, N-(3-(trifluoromethyl)phenyl)-4-((4-methylthiophen-2-yl)ethynyl)pyrimidin-2-amine , a potential kinase inhibitor, starting from 4-methylthiophene-2-ylmethanol.
Workflow for the Synthesis of a Thienopyrimidine Kinase Inhibitor Intermediate
Caption: Synthetic workflow from 4-methylthiophene-2-ylmethanol to the target intermediate.
Protocol 1: Oxidation of 4-Methylthiophene-2-ylmethanol to 4-Methylthiophene-2-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
4-Methylthiophene-2-ylmethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of 4-methylthiophene-2-ylmethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methylthiophene-2-carbaldehyde.
Protocol 2: Synthesis of 2-Bromo-4-methylthiophene
This protocol outlines the bromination of 4-methylthiophene. A similar procedure could be adapted for the bromination of the aldehyde from Protocol 1, though reaction conditions may need optimization.
Materials:
-
4-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-methylthiophene (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield 2-bromo-4-methylthiophene.[6][7][8][9]
Protocol 3: Sonogashira Coupling of 2-Bromo-4-methylthiophene with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling, a key C-C bond-forming reaction.[10][11][12][13][14][15][16][17]
Materials:
-
2-Bromo-4-methylthiophene
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dioxane, anhydrous
-
Standard laboratory glassware for anhydrous and inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methylthiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and the amine base (e.g., TEA, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Protocol 4: Synthesis of N-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
This protocol describes the synthesis of a key pyrimidine intermediate.[18][19][20][21][22]
Materials:
-
2-Chloropyrimidine
-
3-(Trifluoromethyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-chloropyrimidine (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield N-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Signaling Pathway Visualization
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling pathways that are critical for tumor angiogenesis and cell proliferation.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a thieno[3,2-d]pyrimidine kinase inhibitor.[23][24][25][26][27]
Conclusion
4-Methylthiophene-2-ylmethanol is a readily available and highly adaptable starting material for the synthesis of complex heterocyclic compounds with significant biological potential. The protocols and data presented in this application note demonstrate a clear path towards the development of novel thieno[3,2-d]pyrimidine-based kinase inhibitors. The versatility of the thiophene core allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies. Researchers in medicinal chemistry and drug development are encouraged to explore the synthetic possibilities offered by this valuable building block.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-methylthiophene | C5H5BrS | CID 13814717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 9. 2-Bromo-4-methylthiophene - [sigmaaldrich.com]
- 10. sciforum.net [sciforum.net]
- 11. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2017094026A1 - 3-pyrimidinyl pyrrolo [2,3-b] pyridine as new anticancer agents and the process for the preparation thereof - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Characterization of 4-methylthiophene-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-methylthiophene-2-ylmethanol (CAS No. 56559-93-2), a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools for the robust characterization of this important thiophene derivative.
Introduction
4-methylthiophene-2-ylmethanol is a substituted thiophene alcohol that serves as a versatile building block in organic synthesis. Its thiophene core is a common motif in many biologically active molecules. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the outcome of subsequent synthetic steps and the quality of the final product. The analytical techniques outlined herein provide a multi-faceted approach to confirm the structure and assess the purity of 4-methylthiophene-2-ylmethanol.
Analytical Methods and Protocols
A combination of spectroscopic and chromatographic methods is recommended for the comprehensive characterization of 4-methylthiophene-2-ylmethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 4-methylthiophene-2-ylmethanol.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | H-5 (thiophene) |
| ~6.70 | s | 1H | H-3 (thiophene) |
| ~4.70 | s | 2H | -CH₂OH |
| ~2.25 | s | 3H | -CH₃ |
| ~1.80 | br s | 1H | -OH |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 (thiophene) |
| ~138.0 | C-4 (thiophene) |
| ~125.0 | C-5 (thiophene) |
| ~122.0 | C-3 (thiophene) |
| ~60.0 | -CH₂OH |
| ~15.5 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-methylthiophene-2-ylmethanol in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[1]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 90°
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 512-1024
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-methylthiophene-2-ylmethanol, key absorbances for the hydroxyl and thiophene groups are expected.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Weak-Medium | C-H stretch (aromatic, thiophene) |
| 2950-2850 | Weak-Medium | C-H stretch (aliphatic, -CH₂, -CH₃) |
| 1550-1450 | Medium | C=C stretch (thiophene ring) |
| 1250-1000 | Strong | C-O stretch (primary alcohol) |
| ~850 | Medium-Strong | C-H out-of-plane bend (2,4-disubstituted thiophene) |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan prior to sample analysis. The software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this type of compound.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - OH]⁺ |
| 99 | Strong | [M - CH₂OH]⁺ |
| 85 | Base Peak | [Thiophene-CH₂]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 4-methylthiophene-2-ylmethanol (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Chromatographic Methods
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 4-methylthiophene-2-ylmethanol and for in-process monitoring.
Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a solution of 4-methylthiophene-2-ylmethanol (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions: (Use the same column and conditions as in the GC-MS protocol).
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to 4-methylthiophene-2-ylmethanol.
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a solution of 4-methylthiophene-2-ylmethanol (e.g., 0.5 mg/mL) in the mobile phase.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often suitable for thiophene derivatives.[2] For example, start with a mixture of 30% acetonitrile and 70% water, and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-250 nm.
-
-
Data Analysis: Purity is calculated based on the area percentage of the principal peak.
Visualized Workflows and Relationships
DOT Language Scripts for Diagrams
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the comprehensive characterization of 4-methylthiophene-2-ylmethanol. The synergistic use of NMR, IR, and mass spectrometry allows for unambiguous structural confirmation, while chromatographic techniques are indispensable for accurate purity assessment. Adherence to these protocols will ensure the quality and consistency of this important chemical intermediate in research, development, and manufacturing settings.
References
Application Note: Purification of 4-methylthiophene-2-ylmethanol by Column Chromatography
Introduction
4-methylthiophene-2-ylmethanol is a key building block in organic synthesis, utilized in the development of various pharmaceutical and materials science compounds[1]. The purity of this starting material is paramount to ensure the desired outcome and yield of subsequent reactions. Column chromatography is a widely employed and effective technique for the purification of synthesized organic compounds[2][3]. This application note details a robust protocol for the purification of 4-methylthiophene-2-ylmethanol using silica gel column chromatography, a method that separates compounds based on their differential adsorption to the stationary phase[4][5].
Principle of Separation
The purification is achieved through normal-phase column chromatography. In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent)[3][6]. The crude mixture is loaded onto the top of the column. As the eluent flows through the column, the components of the mixture are separated. Non-polar impurities travel through the column more quickly, while the more polar target compound, 4-methylthiophene-2-ylmethanol, interacts more strongly with the polar silica gel and thus elutes later. By gradually increasing the polarity of the eluent (gradient elution), the target compound can be effectively washed off the column and collected as a pure fraction[7][8].
Method Development with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC)[2][8]. TLC helps in selecting the appropriate solvent system (mobile phase) that provides the best separation between the desired product and any impurities. The ideal eluent system for column chromatography is one that results in a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate[4]. A common and effective solvent system for this purpose is a mixture of hexanes and ethyl acetate[7][9].
Quantitative Data Summary
The following table summarizes the key parameters for the column chromatographic purification of 4-methylthiophene-2-ylmethanol.
| Parameter | Description | Details |
| Stationary Phase | The solid adsorbent used to pack the column. | Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[3][7]. |
| Mobile Phase (Eluent) | The solvent system that carries the sample through the column. | A gradient of Hexanes and Ethyl Acetate[7]. |
| Elution Method | The technique used to pass the eluent through the column. | Gradient Elution: The polarity of the mobile phase is increased over time. |
| Sample Loading | Method for introducing the crude sample onto the column. | Dry Loading: The crude product is adsorbed onto Celite or silica gel[7][10]. |
| Monitoring Technique | Method for analyzing the collected fractions. | Thin-Layer Chromatography (TLC)[2][7]. |
| Example Gradient | A typical solvent gradient program. | Start with 100% Hexane, gradually increase Ethyl Acetate concentration (e.g., 95:5, 85:15, 70:30, 1:1 Hexanes:Ethyl Acetate)[7]. |
| Product Isolation | The final step to obtain the pure compound. | Combination of pure fractions followed by solvent removal via rotary evaporation[7][10]. |
Experimental Workflow
Caption: Workflow for the purification of 4-methylthiophene-2-ylmethanol.
Detailed Experimental Protocol
This protocol describes the purification of 4-methylthiophene-2-ylmethanol from a crude reaction mixture using flash column chromatography with a gradient elution system.
Materials and Equipment
-
Crude 4-methylthiophene-2-ylmethanol
-
Silica Gel (flash grade, e.g., 230-400 mesh)[3]
-
Celite or additional silica gel (for dry loading)[7]
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM) (for sample dissolution)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel coated), TLC tank, and UV lamp
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
1. Column Preparation (Wet Packing Method)
-
Secure the chromatography column vertically to a stand. Ensure the stopcock is closed[10].
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material[11].
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base[10][11].
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the initial, least polar eluent (100% hexanes)[2][4].
-
Pour the silica gel slurry carefully into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica gel bed , as this can cause cracking and poor separation.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample and eluent addition[2][10].
2. Sample Preparation and Loading (Dry Loading Method)
-
Dissolve the crude 4-methylthiophene-2-ylmethanol in a minimal amount of a volatile solvent like dichloromethane (DCM)[10].
-
Add Celite or a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is the crude product adsorbed onto the solid support[7].
-
Carefully add the dry powder onto the top layer of sand in the packed column, ensuring an even layer.
3. Elution and Fraction Collection
-
Carefully add the initial eluent (100% hexanes) to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 20-40 mL per fraction, depending on column size)[10]. Apply positive air pressure if using flash chromatography to achieve a steady flow rate[3].
-
Gradually increase the polarity of the eluent according to a predetermined gradient. A typical gradient might be[7]:
-
Step 1: Elute with several column volumes of 100% Hexanes to remove highly non-polar impurities.
-
Step 2: Switch to 5% Ethyl Acetate in Hexanes (95:5).
-
Step 3: Increase to 15% Ethyl Acetate in Hexanes (85:15).
-
Step 4: Continue increasing the ethyl acetate concentration as needed (e.g., 30%, 50%) to elute the target compound.
-
4. Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and elute with a suitable solvent system (e.g., 70:30 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp.
-
Identify the fractions that contain the pure 4-methylthiophene-2-ylmethanol (single spot at the correct Rf value).
-
Combine all fractions containing the pure product into a single round-bottomed flask[7][10].
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-methylthiophene-2-ylmethanol as an oil or solid[7].
References
- 1. nbinno.com [nbinno.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Two-Step Synthesis of 4-Methylthiophene-2-ylmethanol for Pharmaceutical and Materials Science Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylthiophene-2-ylmethanol is a valuable heterocyclic building block in organic synthesis. The thiophene moiety is a recognized bioisostere for the benzene ring and is a key structural component in numerous pharmaceuticals and advanced materials. This application note provides a detailed, scalable, and efficient two-step protocol for the synthesis of 4-methylthiophene-2-ylmethanol, starting from commercially available 3-methylthiophene. The described method involves a regioselective Vilsmeier-Haack formylation followed by a robust reduction of the resulting aldehyde, making it suitable for large-scale production in a laboratory or industrial setting.
Overall Synthetic Scheme
The synthesis of 4-methylthiophene-2-ylmethanol is achieved through a two-step process:
-
Step 1: Vilsmeier-Haack Formylation of 3-Methylthiophene to yield 4-methylthiophene-2-carboxaldehyde.
-
Step 2: Reduction of 4-Methylthiophene-2-carboxaldehyde to the target alcohol, 4-methylthiophene-2-ylmethanol.
Data Presentation
Table 1: Summary of Reagents, Conditions, and Yields for the Large-Scale Synthesis of 4-Methylthiophene-2-ylmethanol.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 3-Methylthiophene | 1. Phosphorus oxychloride (POCl₃)2. N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane | 0 to 80 | 4 | 4-Methylthiophene-2-carboxaldehyde | ~85 |
| 2 | Aldehyde Reduction | 4-Methylthiophene-2-carboxaldehyde | Sodium borohydride (NaBH₄) | Methanol | 0 to 25 | 2 | 4-Methylthiophene-2-ylmethanol | ~95 |
Experimental Protocols
Step 1: Large-Scale Synthesis of 4-Methylthiophene-2-carboxaldehyde via Vilsmeier-Haack Formylation
This protocol details the regioselective formylation of 3-methylthiophene to produce 4-methylthiophene-2-carboxaldehyde. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]
Materials and Equipment:
-
3-Methylthiophene (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate solution (saturated)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Large-scale reaction vessel (e.g., 20 L jacketed reactor) equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a nitrogen inlet.
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Vilsmeier Reagent Formation: To a clean, dry, and inerted (nitrogen atmosphere) reaction vessel, add N,N-Dimethylformamide (3.0 eq) and 1,2-dichloroethane. Cool the mixture to 0-5 °C using an ice bath or chiller.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF solution while maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[1][3]
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Formylation Reaction: Add 3-methylthiophene (1.0 eq) dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Maintain this temperature and stir for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-methylthiophene-2-carboxaldehyde can be purified by vacuum distillation to yield a clear to light yellow liquid.[5]
Step 2: Large-Scale Reduction of 4-Methylthiophene-2-carboxaldehyde to 4-Methylthiophene-2-ylmethanol
This protocol describes the reduction of the aldehyde intermediate to the final alcohol product using sodium borohydride, a mild and selective reducing agent suitable for large-scale operations.[6]
Materials and Equipment:
-
4-Methylthiophene-2-carboxaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, dissolve 4-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Reduction: In a separate flask, prepare a solution or slurry of sodium borohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the sodium borohydride solution/slurry to the cooled aldehyde solution, maintaining the internal temperature below 10 °C. Hydrogen gas evolution may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture back to 0-5 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3) and gas evolution ceases.
-
Extraction and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude 4-methylthiophene-2-ylmethanol.
-
The product can be further purified by vacuum distillation or column chromatography if necessary, though this reduction is typically very clean.
Mandatory Visualizations
Caption: Workflow for the large-scale synthesis of 4-methylthiophene-2-ylmethanol.
References
Application Notes and Protocols: Oxidation of 4-methylthiophene-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidation of 4-methylthiophene-2-ylmethanol to its corresponding aldehyde, 4-methylthiophene-2-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other functionalized thiophene derivatives. The protocols outlined below utilize common and effective mild oxidizing agents to ensure high-yield conversion while minimizing side reactions and over-oxidation to the carboxylic acid.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate such as 4-methylthiophene-2-ylmethanol, which contains a sensitive thiophene ring, the choice of a mild oxidizing agent is critical to prevent unwanted side reactions. This document details protocols for three widely used and reliable methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and the Swern oxidation. Each method offers distinct advantages regarding reaction conditions, work-up procedures, and substrate compatibility.
Reaction Pathway Overview
The primary objective of these protocols is the conversion of the primary alcohol, 4-methylthiophene-2-ylmethanol, to the aldehyde, 4-methylthiophene-2-carbaldehyde.
Caption: Oxidation of 4-methylthiophene-2-ylmethanol to 4-methylthiophene-2-carbaldehyde.
Experimental Protocols
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly useful for the conversion of primary alcohols to aldehydes.[1][2][3][4] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent over-oxidation to the carboxylic acid.[2][3][4]
Experimental Workflow
Caption: Workflow for PCC oxidation of 4-methylthiophene-2-ylmethanol.
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methylthiophene-2-ylmethanol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-methylthiophene-2-carbaldehyde.
Data Presentation:
| Parameter | Value |
| Stoichiometry | |
| 4-methylthiophene-2-ylmethanol | 1.0 eq |
| Pyridinium Chlorochromate (PCC) | 1.2 - 1.5 eq |
| Celite® | Equal weight to PCC |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[5][6][7][8][9] This reaction is known for its neutral pH conditions, rapid reaction times, and straightforward work-up.[6][7][9]
Experimental Workflow
Caption: Workflow for Dess-Martin Periodinane oxidation.
Protocol:
-
Dissolve 4-methylthiophene-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) (10-20 mL per gram of alcohol) under an inert atmosphere.
-
Add Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Stoichiometry | |
| 4-methylthiophene-2-ylmethanol | 1.0 eq |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours |
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N), to oxidize primary alcohols to aldehydes.[10][11][12][13] This method is highly effective and avoids the use of heavy metals.[11][12] The reaction is performed at low temperatures to ensure the stability of the reactive intermediates.[13]
Experimental Workflow
Caption: Workflow for the Swern oxidation of 4-methylthiophene-2-ylmethanol.
Protocol:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) (10-20 mL per gram of alcohol) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of 4-methylthiophene-2-ylmethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (Et₃N) (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Stoichiometry | |
| 4-methylthiophene-2-ylmethanol | 1.0 eq |
| Oxalyl Chloride | 1.5 eq |
| Dimethyl Sulfoxide (DMSO) | 2.5 eq |
| Triethylamine (Et₃N) | 5.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
Comparative Analysis of Oxidation Methods
| Feature | PCC Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Reagent Toxicity | Chromium-based, toxic[4] | Low toxicity[7] | Reagents are corrosive and produce malodorous byproducts[10] |
| Reaction Conditions | Room temperature, anhydrous[4] | Room temperature, neutral pH[7] | Low temperature (-78 °C), anhydrous[13] |
| Work-up | Filtration of chromium salts[4] | Aqueous quench and extraction[9] | Aqueous quench and extraction |
| Byproducts | Chromium salts, pyridinium hydrochloride[1][2] | Iodinane, acetic acid[6] | Dimethyl sulfide (malodorous), CO, CO₂, Et₃N·HCl[10] |
| Advantages | Readily available, stable reagent[14] | Mild conditions, high selectivity, easy work-up[6][7][9] | Avoids heavy metals, high yields[11][12] |
| Disadvantages | Toxic chromium waste, acidic nature[4] | Potentially explosive, relatively expensive[7] | Requires low temperatures, produces foul-smelling byproduct[10] |
Conclusion
The oxidation of 4-methylthiophene-2-ylmethanol to 4-methylthiophene-2-carbaldehyde can be effectively achieved using several mild oxidizing agents. The choice of method will depend on factors such as scale, available equipment, and tolerance of the substrate to acidic or basic conditions. For small-scale synthesis where ease of use and mild conditions are paramount, Dess-Martin Periodinane is an excellent choice. The Swern oxidation is also highly effective and avoids toxic heavy metals, but requires cryogenic temperatures and careful handling of reagents and byproducts. PCC offers a convenient and established method, though the toxicity of chromium reagents is a significant consideration. The protocols provided herein offer a solid foundation for researchers to successfully perform this important transformation.
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
Application Notes & Protocols: Creating Derivatives of 4-Methylthiophene-2-ylmethanol for Biological Screening
Introduction
Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Their structural similarity to benzene rings allows them to act as effective bioisosteres, while the sulfur atom can engage in unique interactions with biological targets.[1] 4-methylthiophene-2-ylmethanol, in particular, serves as a versatile starting material for creating diverse chemical libraries. The primary alcohol functional group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of esters, ethers, amines, and other derivatives. This document provides detailed protocols for the synthesis of novel derivatives from 4-methylthiophene-2-ylmethanol and their subsequent evaluation in common biological screening assays.
Part 1: Synthesis of 4-Methylthiophene-2-ylmethanol Derivatives
The hydroxyl group of 4-methylthiophene-2-ylmethanol is the primary site for derivatization. Common strategies include esterification, etherification, and oxidation followed by further functionalization. Below is a representative protocol for the synthesis of an ester derivative, a common and straightforward method for generating compound libraries.
Experimental Protocol: Synthesis of (4-methylthiophen-2-yl)methyl benzoate (Esterification)
This protocol details the synthesis of an ester derivative via acylation of the starting alcohol with benzoyl chloride.
Materials:
-
4-methylthiophene-2-ylmethanol
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methylthiophene-2-ylmethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath with stirring.
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes. Ensure the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure ester derivative.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
General Synthetic Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of derivatives.
Caption: Workflow for derivative synthesis.
Part 2: Biological Screening of Thiophene Derivatives
Thiophene derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Initial biological screening often involves in-vitro assays to determine cytotoxicity against cancer cell lines or antimicrobial activity.
Experimental Protocol 1: In-Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of the synthesized derivatives on the viability of cancer cells, such as the HCT-116 human colon cancer cell line.[6]
Materials:
-
HCT-116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[2]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Gentamicin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. In the first column, add 50 µL of the stock solution of each test compound (e.g., at 200 µg/mL) to the 50 µL of broth.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Screening Workflow Diagram
This diagram outlines the logical progression from a primary screen to hit validation.
Caption: Workflow for biological screening.
Part 3: Data Presentation
Summarizing screening data in a tabular format is crucial for structure-activity relationship (SAR) analysis. The table below presents representative data for hypothetical derivatives of 4-methylthiophene-2-ylmethanol, based on activities reported for similar thiophene compounds in the literature.[2][6][7]
| Compound ID | R-Group Modification on -CH₂OH | Biological Assay | Target/Organism | IC₅₀ / MIC (µM) |
| Parent | -OH (Starting Material) | Cytotoxicity | HCT-116 | > 100 |
| DERIV-01 | -O-CO-Ph (Benzoate Ester) | Cytotoxicity | HCT-116 | 11.1 |
| DERIV-02 | -O-CH₂-Ph (Benzyl Ether) | Cytotoxicity | HCT-116 | 25.4 |
| DERIV-03 | -O-CO-CH₃ (Acetate Ester) | Cytotoxicity | HCT-116 | 58.2 |
| DERIV-04 | -O-CO-Ph | Antimicrobial | S. aureus | 16 |
| DERIV-05 | -O-CO-Ph-4-Cl | Antimicrobial | S. aureus | 8 |
| DERIV-06 | -O-CO-Ph-4-Cl | Cytotoxicity | HCT-116 | 9.3 |
4-methylthiophene-2-ylmethanol is a valuable and accessible starting scaffold for the generation of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for the synthesis of novel ester and ether derivatives and their subsequent evaluation in primary biological screens for anticancer and antimicrobial activity. The systematic generation and testing of such derivatives are fundamental steps in the early stages of drug discovery, enabling the identification of promising hit compounds for further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylthiophene-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methylthiophene-2-ylmethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-methylthiophene-2-ylmethanol?
A1: The two most prevalent methods for the synthesis of 4-methylthiophene-2-ylmethanol are:
-
Reduction of 4-methylthiophene-2-carboxaldehyde: This method typically employs a reducing agent like sodium borohydride (NaBH₄) to convert the aldehyde functional group to a primary alcohol.
-
Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as one derived from 2-bromo-4-methylthiophene, with a source of formaldehyde or a related electrophile.
Q2: I am getting a low yield in my reduction of 4-methylthiophene-2-carboxaldehyde. What are the potential causes?
A2: Low yields in the reduction of 4-methylthiophene-2-carboxaldehyde can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the reduction.
-
Impure Starting Material: The presence of impurities in the 4-methylthiophene-2-carboxaldehyde can interfere with the reaction.
-
Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture.
-
Side Reactions: Competing reactions can consume the starting material or the product.
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.
Q3: My Grignard reaction to synthesize 4-methylthiophene-2-ylmethanol is not starting. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.
-
Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.
-
Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.
Q4: What are the common side products in the synthesis of 4-methylthiophene-2-ylmethanol?
A4: In the reduction method , potential side products include unreacted starting material and over-reduction products if a stronger reducing agent is used. For the Grignard reaction , a significant side product can be the Wurtz coupling product, where two thiophene rings couple together.
Troubleshooting Guides
Method 1: Reduction of 4-Methylthiophene-2-carboxaldehyde
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Sodium Borohydride | Use a fresh bottle of NaBH₄ or test the activity of the current batch on a known reactive aldehyde. |
| Suboptimal Temperature | The reduction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure proper temperature control. |
| Incorrect Solvent | Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is of appropriate grade and dry if the reaction requires it. |
| Insufficient Reducing Agent | Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction. |
| Inefficient Quenching | The reaction is typically quenched with water or a dilute acid. Improper quenching can lead to product degradation. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. |
| Contaminated Starting Material | Purify the 4-methylthiophene-2-carboxaldehyde by distillation or column chromatography before use. |
| Ineffective Purification | Use column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) for effective purification of the final product.[1] |
Method 2: Grignard Synthesis
Issue 1: Failure to Form the Grignard Reagent
| Possible Cause | Troubleshooting Recommendation |
| Presence of Moisture | Flame-dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Inactive Magnesium Surface | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low Quality Reagents | Use high-purity magnesium turnings and 2-bromo-4-methylthiophene. |
Issue 2: Low Yield of 4-Methylthiophene-2-ylmethanol
| Possible Cause | Troubleshooting Recommendation |
| Wurtz Coupling Side Reaction | Add the 2-bromo-4-methylthiophene slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Incorrect Stoichiometry | Titrate a small aliquot of the Grignard reagent before adding the electrophile to determine its exact concentration. |
| Low Reactivity of Electrophile | Ensure the formaldehyde source (e.g., paraformaldehyde) is of high quality and properly depolymerized if necessary. |
| Temperature Control | Maintain the recommended temperature throughout the reaction, as higher temperatures can favor side reactions. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 4-Methylthiophene-2-ylmethanol
| Parameter | Reduction of Aldehyde | Grignard Reaction |
| Starting Materials | 4-methylthiophene-2-carboxaldehyde, Sodium Borohydride | 2-bromo-4-methylthiophene, Magnesium, Formaldehyde source |
| Typical Yield | 70-95% (Illustrative) | 60-85% (Illustrative) |
| Reaction Conditions | 0 °C to room temperature, protic solvent (e.g., methanol) | Room temperature to reflux, anhydrous ether solvent (e.g., THF, diethyl ether) |
| Key Challenges | Purity of starting aldehyde, activity of reducing agent | Strict anhydrous conditions, initiation of the reaction, Wurtz coupling |
Note: The yields presented are illustrative and can vary significantly based on experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylthiophene-2-ylmethanol via Reduction
Materials:
-
4-methylthiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Methodology:
-
Dissolve 4-methylthiophene-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 4-Methylthiophene-2-ylmethanol via Grignard Reaction
Materials:
-
2-bromo-4-methylthiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas supply (N₂ or Ar)
Methodology:
-
Place magnesium turnings (1.2 equivalents) and a crystal of iodine in a flame-dried three-neck round-bottom flask under a positive pressure of inert gas.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In a dropping funnel, dissolve 2-bromo-4-methylthiophene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The disappearance of the iodine color and the appearance of cloudiness indicate the initiation of the reaction. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, dry paraformaldehyde (1.5 equivalents) under vacuum and gently heat to depolymerize, passing the resulting formaldehyde gas into the stirred Grignard solution. Alternatively, add the dried paraformaldehyde portion-wise directly to the Grignard solution at 0 °C.
-
After the addition of the formaldehyde source, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 4-methylthiophene-2-ylmethanol via reduction.
Caption: Experimental workflow for the Grignard synthesis of 4-methylthiophene-2-ylmethanol.
Caption: Troubleshooting decision tree for Grignard reaction initiation issues.
References
Technical Support Center: 4-Methylthiophene-2-ylmethanol Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-methylthiophene-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 4-methylthiophene-2-ylmethanol? A1: The most effective and commonly used methods for purifying 4-methylthiophene-2-ylmethanol are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the typical impurities found in crude 4-methylthiophene-2-ylmethanol? A2: Common impurities often originate from the synthetic route, which typically involves the reduction of 4-methylthiophene-2-carbaldehyde or a Grignard reaction. Potential impurities include:
-
Unreacted starting materials (e.g., 4-methylthiophene-2-carbaldehyde).
-
Byproducts from side reactions.
-
Oxidation products, such as the corresponding disulfide, if the thiophene ring is compromised.[3]
Q3: Is 4-methylthiophene-2-ylmethanol sensitive to certain conditions? A3: Yes, thiophene derivatives can be sensitive to strong acids and certain oxidizing agents.[4][5] During purification, particularly with silica gel chromatography, prolonged exposure to acidic conditions can lead to degradation. It is advisable to use deactivated silica or alumina for sensitive compounds.[4]
Q4: My purified product is an oil, but I've seen reports of it being a solid. Why is that? A4: 4-Methylthiophene-2-ylmethanol has a low melting point. The presence of even minor impurities can depress the melting point, causing it to present as an oil or a waxy solid at room temperature. Highly pure material is more likely to be a crystalline solid.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is too polar/non-polar for the chosen eluent: The product is either retained on the column or elutes too quickly with impurities. 2. Decomposition on silica gel: The acidic nature of silica gel is degrading the product.[4] 3. Product is volatile: The compound is being lost during solvent removal. | 1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find an eluent system that gives the product an Rf value of approximately 0.3-0.4. 2. Deactivate the silica gel: Prepare a slurry of silica gel with a 1-2% solution of triethylamine in your non-polar solvent before packing the column.[4] Alternatively, use neutral alumina as the stationary phase. 3. Careful solvent removal: Use a rotary evaporator at a moderate temperature and vacuum. Avoid leaving the product under high vacuum for extended periods. |
| Product Co-elutes with an Impurity | 1. Similar polarity: The impurity and the product have very similar polarities. 2. Column overloading: Too much crude material was loaded onto the column. | 1. Use a shallow gradient: If using gradient elution, make the increase in polarity very gradual.[4] Consider a different solvent system (e.g., Toluene/Ethyl Acetate instead of Hexanes/Ethyl Acetate). 2. Reduce the load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Difficulty Inducing Recrystallization (Product remains an oil) | 1. High impurity level: Significant impurities are preventing crystal lattice formation. 2. Incorrect solvent choice: The solvent is either too good or too poor at dissolving the compound.[6][7] 3. Rapid cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization.[8] | 1. Pre-purify: Run a quick column or perform a distillation to remove the bulk of impurities before attempting recrystallization. 2. Use a two-solvent system: Dissolve the oil in a small amount of a good solvent (e.g., diethyl ether, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Gently warm to redissolve and then cool slowly. 3. Slow cooling and seeding: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Product Discoloration (Turns Yellow/Brown) | 1. Oxidation: The compound may be sensitive to air and light, leading to oxidation. 2. Trace acid/base from work-up: Residual acid or base can catalyze degradation. | 1. Work under inert atmosphere: Handle and store the compound under nitrogen or argon. Store in an amber vial to protect from light. 2. Neutralize and wash: Ensure the crude product is thoroughly washed with a neutral brine solution and dried before purification. |
Solvent Systems for Purification
The following tables summarize common solvent systems for the purification of moderately polar compounds like 4-methylthiophene-2-ylmethanol.
Table 1: Column Chromatography Eluent Systems
| Solvent System | Polarity | Notes |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | A standard, versatile system. Start with a low percentage of Ethyl Acetate (e.g., 5%) and gradually increase. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound is more polar. DCM is a suspected carcinogen; use with caution in a fume hood.[9] |
| Toluene / Ethyl Acetate | Low to Medium | Can offer different selectivity compared to hexanes for separating aromatic compounds. |
Table 2: Recrystallization Solvent Systems
| Solvent/System | Type | Procedure |
|---|---|---|
| Diethyl Ether / Hexanes | Two-Solvent | Dissolve in minimal hot ether, add hexanes dropwise until cloudy, then cool slowly. |
| Ethyl Acetate / Heptane | Two-Solvent | Dissolve in minimal hot ethyl acetate, add heptane dropwise until cloudy, then cool slowly.[10] |
| Toluene | Single Solvent | Dissolve in a minimum of hot toluene and allow to cool slowly. |
Experimental Protocols & Workflows
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate and elute with various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that provides good separation and an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 4-methylthiophene-2-ylmethanol in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Begin collecting fractions. Increase the solvent polarity (gradient elution) as needed to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which the compound is poorly soluble.[10] A common pair is ethyl acetate (soluble) and heptane (anti-solvent).
-
Dissolution: Place the crude oil in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the compound fully dissolves. Use the absolute minimum amount of solvent.
-
Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the "soluble" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask, remove it from the heat, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Logical Flow for Two-Solvent Recrystallization.
References
- 1. homework.study.com [homework.study.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
degradation pathways of 4-methylthiophene-2-ylmethanol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-methylthiophene-2-ylmethanol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-methylthiophene-2-ylmethanol under acidic conditions?
Based on studies of the closely related compound 2-thiophenemethanol, 4-methylthiophene-2-ylmethanol is expected to be susceptible to degradation under acidic conditions, particularly in the presence of strong acids and at elevated temperatures.[1] The primary degradation pathway is anticipated to be acid-catalyzed polymerization.
Q2: What is the primary degradation pathway for 4-methylthiophene-2-ylmethanol in acidic media?
The primary degradation pathway is likely an acid-catalyzed polycondensation reaction. This involves the protonation of the hydroxyl group, followed by the loss of water to form a reactive carbocation. This carbocation then attacks the electron-rich thiophene ring of another molecule, leading to the formation of dimers, oligomers, and ultimately poly(4-methylthienylene methylene) structures.[1]
Q3: What are the expected degradation products?
The main degradation products are expected to be a mixture of oligomeric and polymeric materials, often observed as insoluble resinous substances.[1] Depending on the reaction conditions, side products from oxidation of the thiophene ring, such as thiophene S-oxides, could potentially form, though polymerization is the more probable route under simple acidic stress.[2][3]
Q4: What analytical techniques are suitable for monitoring the degradation of 4-methylthiophene-2-ylmethanol?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for quantifying the parent compound and its degradation products.[4] For the structural elucidation of any soluble degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying any volatile degradants.[4]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid disappearance of the starting material with no clear degradation peaks in HPLC. | The degradation products are polymeric and insoluble in the mobile phase, precipitating out of the solution. | - Visually inspect the sample for any precipitate. - Use a different solvent to dissolve the sample for analysis. - Employ Size Exclusion Chromatography (SEC) to analyze for high molecular weight species. |
| Formation of a dark, tar-like substance in the reaction mixture. | Extensive polymerization has occurred, leading to the formation of insoluble, high-molecular-weight polymers.[1] | - Reduce the acid concentration and/or temperature to slow down the reaction rate. - Use a less polar solvent. - Shorten the reaction time. |
| Appearance of multiple small, unresolved peaks in the chromatogram. | A complex mixture of oligomers with varying chain lengths has formed. | - Optimize the HPLC gradient to improve the separation of early-eluting peaks. - Use a longer HPLC column or a column with a different stationary phase. - Employ LC-MS to identify the mass of the individual oligomers. |
| Poor mass balance in the overall analysis. | - Degradation products are not being detected by the UV detector (lack a suitable chromophore). - Volatile degradation products have been lost during sample preparation or analysis.[4] - Degradation products are strongly adsorbed to the HPLC column.[4] | - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with the UV detector. - Analyze the headspace of the sample vial using GC-MS to check for volatile compounds. - Modify the mobile phase (e.g., change pH or organic modifier) to ensure all components are eluted. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
Objective: To evaluate the degradation of 4-methylthiophene-2-ylmethanol under acidic stress and to identify the resulting degradation products.
Materials:
-
4-methylthiophene-2-ylmethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 0.1 M and 1 M solutions)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC system with UV detector
-
LC-MS system for identification (optional)
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-methylthiophene-2-ylmethanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
For each acidic condition, mix a portion of the stock solution with an equal volume of the acid solution (0.1 M or 1 M HCl or H₂SO₄) in a sealed vial.
-
Prepare a control sample by mixing the stock solution with water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
If necessary, analyze the samples by LC-MS to identify the mass of the degradation products.
-
Data Presentation:
Summarize the quantitative results from the HPLC analysis in a table similar to the one below.
| Time (hours) | Condition | Concentration of 4-methylthiophene-2-ylmethanol (µg/mL) | % Degradation | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 0 | 0.1 M HCl | 0 | |||
| 2 | 0.1 M HCl | ||||
| 4 | 0.1 M HCl | ||||
| ... | ... | ||||
| 0 | 1 M HCl | 0 | |||
| 2 | 1 M HCl | ||||
| 4 | 1 M HCl | ||||
| ... | ... |
Visualizations
Degradation Pathway of 4-methylthiophene-2-ylmethanol
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study.
References
Technical Support Center: Optimizing Substitutions on the Thiophene Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on the thiophene ring.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution on thiophene not yielding the desired product?
A1: Several factors can lead to low yields or incorrect products in electrophilic aromatic substitutions of thiophene. Thiophene is an electron-rich heterocycle and is significantly more reactive than benzene, which can lead to issues with polysubstitution and reaction control.[1][2] Key factors to consider are:
-
Reaction Conditions: Thiophene's high reactivity means that milder conditions are often required compared to benzene. For instance, halogenation can occur rapidly even at low temperatures.[3] Nitration requires careful control to avoid explosive reactions and is often carried out with milder nitrating agents like acetyl nitrate.[3]
-
Regioselectivity: Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position.[4][5] This is due to the greater stabilization of the cationic intermediate (σ-complex) through resonance, which involves the lone pair of electrons on the sulfur atom.[1][4] Attack at the C3 (β) position results in a less stable intermediate.[4]
-
Substituent Effects: The presence of activating or deactivating groups on the thiophene ring will direct subsequent substitutions. Electron-donating groups generally direct incoming electrophiles to the other α-position (if unsubstituted) or a β-position, while electron-withdrawing groups direct to the β-position.
Q2: I am observing a mixture of 2- and 3-substituted products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Directing Groups: If your synthesis allows, installing a directing group can control the position of substitution. For example, a removable blocking group can be placed at the C2 position to force substitution at C3.
-
Reaction Conditions: In some cases, the choice of Lewis acid or reaction temperature can influence the C2/C3 ratio. For Friedel-Crafts acylation, using a milder Lewis acid like tin tetrachloride can prevent the formation of tars that can result from the reaction of thiophene with stronger Lewis acids like aluminum chloride.[3]
-
Steric Hindrance: A bulky substituent at the C2 position can sterically hinder further substitution at the adjacent C3 position, favoring substitution at the C5 or C4 positions.
Q3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving a low yield. What are the common causes?
A3: Low yields in cross-coupling reactions involving thiophenes can be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical and often substrate-dependent.[6][7] For electron-rich thiophenes, using electron-rich and bulky ligands can accelerate the oxidative addition step.[6]
-
Base and Solvent: The choice of base and solvent system is crucial.[6][7] An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[6]
-
Protodeboronation (Suzuki coupling): Thiophene boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6]
-
Reagent Quality: Ensure that all reagents, especially the boronic acid and solvents, are pure and dry. Oxygen can deactivate the catalyst.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7]
Q4: I am concerned about thiophene ring opening as a side reaction. When is this likely to occur?
A4: Thiophene ring opening can occur under certain conditions, particularly with strong bases or certain transition metal reagents.[8][9] For example, reacting thiophene with strong bases in highly polar media can lead to ring opening to form enynethiolates.[9] Some transition metal complexes can also induce C-S bond cleavage.[8][10] It is important to be aware of the stability of your substituted thiophene under the planned reaction conditions.
Troubleshooting Guides
Electrophilic Aromatic Substitution
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Reaction conditions are too harsh, leading to decomposition or polymerization. | Use milder reagents (e.g., acetyl nitrate for nitration).[3] Lower the reaction temperature. |
| Reagents are inactive. | Check the purity and activity of the electrophile and any catalysts. | |
| Polysubstitution | Thiophene is too reactive under the current conditions. | Reduce the stoichiometry of the electrophile. Use a less reactive electrophilic reagent. Perform the reaction at a lower temperature. |
| Incorrect Regioisomer | The inherent directing effects of the thiophene ring or existing substituents are not being properly controlled. | Consider the electronic and steric effects of any substituents on the ring. Use a blocking group to direct the substitution to the desired position. |
Suzuki Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient oxidative addition. | For electron-rich aryl halides, use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).[6] |
| Protodeboronation of the thiophene boronic acid. | Use the boronic ester instead of the boronic acid. Optimize the base and reaction time to minimize decomposition.[6] | |
| Poor quality of reagents or solvents. | Use freshly purified reagents and anhydrous, degassed solvents.[6] | |
| Incorrect base or solvent. | Screen different bases (e.g., carbonates, phosphates) and solvents (e.g., dioxane, toluene) to find the optimal combination for your substrate.[6] | |
| Formation of Homocoupling Products | The reaction conditions favor the coupling of two boronic acid molecules or two aryl halide molecules. | Adjust the stoichiometry of the reactants. Ensure a properly degassed reaction mixture. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | The catalyst is not active or is deactivated. | Ensure the reaction is performed under a strict inert atmosphere.[7] Use a pre-catalyst for more reliable formation of the active catalytic species.[11] |
| The base is incompatible with the substrate. | For base-sensitive functional groups, use a weaker base like cesium carbonate or potassium phosphate, which may require higher temperatures.[7] | |
| Poor solvent choice. | Use solvents like toluene, dioxane, or THF. Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[7] | |
| The aryl halide is not reactive enough. | The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. If using an aryl chloride, a more active catalyst system may be required.[11] |
Experimental Protocols
General Procedure for Bromination of Thiophene
-
Dissolve thiophene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled thiophene solution with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Note: Thiophene is highly reactive towards bromination, and dibromination can occur easily. Careful control of stoichiometry and temperature is necessary to achieve monosubstitution.[3]
General Procedure for Suzuki Coupling of 2-Bromothiophene
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromothiophene (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.[6][12]
Visualizations
Caption: Regioselectivity in electrophilic substitution of thiophene.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04594C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected peaks in the NMR spectrum of 4-methylthiophene-2-ylmethanol.
Technical Support Center: 4-Methylthiophene-2-ylmethanol NMR Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of 4-methylthiophene-2-ylmethanol?
A1: The expected ¹H NMR spectrum of 4-methylthiophene-2-ylmethanol should display four distinct signals corresponding to the different proton environments in the molecule. The approximate chemical shifts (in ppm) in a solvent like CDCl₃ are:
-
Thiophene Ring Protons (H3 & H5): Two singlets or narrow doublets in the aromatic region, typically between 6.7 and 7.0 ppm.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.7 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.2 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and depends on concentration and temperature. It can often be found between 1.5 and 3.0 ppm.
Q2: My spectrum, run in CDCl₃, shows a sharp singlet at ~7.26 ppm. What is this peak?
A2: A singlet appearing at approximately 7.26 ppm in a CDCl₃ spectrum is almost always due to the residual, non-deuterated chloroform (CHCl₃) present in the NMR solvent.[1] Commercially available deuterated solvents are typically not 100% pure and contain small amounts of their protonated counterparts.
Q3: I have a broad peak in my spectrum that disappears or significantly reduces in intensity after shaking the sample with a drop of D₂O. What does this signify?
A3: This is a classic test for identifying an exchangeable proton. The peak corresponds to the hydroxyl (-OH) proton of the methanol group.[2] When deuterium oxide (D₂O) is added, the proton on the alcohol exchanges with a deuterium atom from the D₂O, rendering it invisible in the ¹H NMR spectrum.
Q4: There are unexpected peaks in the aliphatic region of my spectrum (e.g., ~0.8-1.5 ppm, ~2.1 ppm). What are the likely sources?
A4: These peaks are often due to common laboratory contaminants introduced during sample preparation or workup.[3]
-
Grease: A broad multiplet around 0.8-1.5 ppm can indicate silicone grease from glassware joints.
-
Acetone: A sharp singlet around 2.17 ppm (in CDCl₃) suggests contamination from acetone, often used for cleaning glassware.[2]
-
Ethyl Acetate: Signals around 1.26 (triplet), 2.05 (singlet), and 4.12 (quartet) ppm point to residual ethyl acetate from extraction or chromatography.[2]
-
Hexane/Heptane: Complex multiplets between 0.8 and 1.4 ppm can be from residual alkanes used as chromatography eluents.[4]
Q5: Why are the peaks in my spectrum broad and poorly resolved?
A5: Several factors can lead to peak broadening:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause. Re-shimming the spectrometer is the first step to resolve this.[5][6]
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity or molecular aggregation, causing peak broadening.[7][8] Diluting the sample may improve resolution.
-
Presence of Solids: Undissolved particulate matter in the NMR tube will severely degrade spectral quality.[7][9] Always filter your sample into the NMR tube.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.[5]
Q6: I see small, symmetrical peaks on both sides of a large signal. What are they?
A6: These are likely spinning sidebands. They are artifacts that can appear in the spectrum, flanking a large peak at a distance equal to the sample's spinning rate. To confirm, you can change the spin rate; the position of the sidebands will shift, while the true chemical shifts will not.[10]
Q7: My purified compound still shows extra peaks that don't match common solvents. What should I investigate next?
A7: If common contaminants are ruled out, the unexpected peaks may be from impurities related to the synthesis. A common route to 4-methylthiophene-2-ylmethanol is the reduction of a precursor like methyl 3-amino-4-methylthiophene-2-carboxylate.[11][12][13] Potential impurities could include:
-
Unreacted Starting Material: The precursor aldehyde or ester may still be present.
-
Byproducts: Side reactions could have generated structurally related molecules. In this case, running advanced 2D NMR experiments like COSY or HSQC can help in identifying the structure of the impurity.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylthiophene-2-ylmethanol
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H5 (ring) | ~6.85 | s | ~124.0 |
| H3 (ring) | ~6.75 | s | ~122.5 |
| -CH₂OH | ~4.70 | s (or d) | ~59.5 |
| -OH | Variable (e.g., 1.5-3.0) | br s | - |
| -CH₃ | ~2.20 | s | ~15.0 |
| C2 (ring) | - | - | ~145.0 |
| C4 (ring) | - | - | ~138.0 |
| C5 (ring) | - | - | ~124.0 |
| C3 (ring) | - | - | ~122.5 |
Note: These are estimated values based on analogous structures. Actual shifts may vary depending on the solvent and experimental conditions.
Table 2: Common Laboratory Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Water (H₂O/HDO) | ~1.56 | br s |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 1.26, 2.05, 4.12 | t, s, q |
| n-Hexane | 0.88, 1.26 | m |
| Silicone Grease | ~0.8-1.5 | br m |
| Tetramethylsilane (TMS) | 0.00 | s |
Source: Data compiled from established literature on NMR impurities.[4][14][15]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of your purified 4-methylthiophene-2-ylmethanol into a clean, dry vial.[7][16]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial using a clean glass pipette.[17]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. If the sample struggles to dissolve, you can use a secondary vial for this step.[7]
-
Filtering and Transfer: Place a small plug of cotton or glass wool into a clean Pasteur pipette. Use this pipette to filter the solution directly into a clean, high-quality NMR tube to remove any particulate matter.[7][9]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[8]
Protocol 2: D₂O Shake for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following the protocol above.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing and facilitate proton-deuterium exchange.[2]
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak confirms it as an exchangeable proton (e.g., -OH, -NH, -COOH).
Visualizations
Caption: A troubleshooting workflow for diagnosing unexpected peaks in an NMR spectrum.
Caption: Structure of 4-methylthiophene-2-ylmethanol with key proton groups highlighted.
References
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. quora.com [quora.com]
- 11. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scribd.com [scribd.com]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
challenges in the scale-up of 4-methylthiophene-2-ylmethanol production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of 4-methylthiophene-2-ylmethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for 4-methylthiophene-2-ylmethanol at an industrial scale?
A1: The most prevalent and scalable method involves a two-step process. First, 4-methylthiophene is formylated to produce 4-methylthiophene-2-carbaldehyde. This intermediate is then reduced to the target alcohol, 4-methylthiophene-2-ylmethanol. The reduction of the aldehyde group to a primary alcohol is a common transformation that can be achieved using various reducing agents.[1]
Q2: What are the critical challenges when scaling up the reduction of 4-methylthiophene-2-carbaldehyde?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The reduction of an aldehyde is an exothermic process. Managing the heat generated is crucial to prevent runaway reactions, which can lead to side product formation and safety hazards.[2]
-
Reagent Handling and Cost: The choice of reducing agent (e.g., sodium borohydride vs. DIBAL-H) impacts cost, safety protocols for handling, and waste streams.[3]
-
Impurity Profile: Over-reduction or side reactions can generate impurities that are difficult to separate from the final product, affecting purity and yield.
-
Work-up and Purification: Quenching the reaction and isolating the product can be challenging at a large scale. Emulsion formation during aqueous work-up and the need for efficient solvent extraction and distillation are common hurdles.[3]
Q3: How do impurities from the starting material, 4-methylthiophene-2-carbaldehyde, affect the final product?
A3: The purity of the starting aldehyde is critical.[4] Impurities such as unreacted 4-methylthiophene or isomers from the formylation step can lead to corresponding impurities in the final alcohol product. For instance, any remaining starting material from the aldehyde synthesis will not be converted and will need to be removed during the final purification.
Q4: What purification methods are most effective for 4-methylthiophene-2-ylmethanol at scale?
A4: At the laboratory scale, column chromatography is common. However, for industrial production, vacuum distillation is the preferred method due to its scalability and cost-effectiveness.[5] The boiling point of 4-methylthiophene-2-carbaldehyde is reported as 88-92 °C at 5 mmHg, and the final alcohol product will have a higher boiling point, allowing for fractional distillation to separate it from less polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of 4-methylthiophene-2-ylmethanol production.
Issue 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Aldehyde Reduction | - Verify Reagent Activity: Ensure the reducing agent is not degraded. Use a fresh, properly stored batch. - Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of the reducing agent. A common approach is to use 1.1 to 1.5 equivalents. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Product Degradation | - Control Temperature: Maintain the recommended reaction temperature. For sodium borohydride reductions, this is often between 0 °C and room temperature. Overheating can lead to side reactions. - Optimize Quenching: Ensure the quenching step is performed carefully and at a low temperature to avoid degradation of the product. |
| Mechanical Losses During Work-up | - Improve Phase Separation: If emulsions form during aqueous extraction, consider adding brine to facilitate separation. - Optimize Extraction: Ensure the correct solvent and a sufficient number of extractions are used to fully recover the product from the aqueous layer.[3] |
Issue 2: High Levels of Impurities
| Potential Cause | Suggested Solution |
| Formation of Polymeric Byproducts | - Use Milder Reaction Conditions: High temperatures or highly concentrated reagents can sometimes lead to polymerization, especially if acidic catalysts are present.[5] Ensure conditions are not overly harsh. |
| Over-reduction to 4,5-dimethylthiophene | - Choose a Milder Reducing Agent: While potent agents like LiAlH₄ can be used, they may be too reactive. Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones and is a safer, more cost-effective choice for large-scale operations.[1] |
| Impure Starting Aldehyde | - Purify the Intermediate: If the 4-methylthiophene-2-carbaldehyde intermediate contains significant impurities, purify it by vacuum distillation before proceeding with the reduction step. The purity of starting materials is crucial for achieving high-purity final products.[4] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Co-distillation with Impurities | - Improve Distillation Efficiency: Use a distillation column with a higher number of theoretical plates for better separation. - Optimize Vacuum Pressure: Adjust the vacuum level to find the optimal boiling point difference between the product and impurities. |
| Residual Water in Product | - Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.[3] - Use of a Dean-Stark Trap: For reactions where water is a byproduct or present in solvents, azeotropic removal can be considered.[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylthiophene-2-carbaldehyde via Vilsmeier-Haack Reaction
This procedure is adapted from general Vilsmeier-Haack formylation methods for thiophenes.[7]
-
Reagent Preparation: In a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool N,N-dimethylformamide (DMF) (1.2 eq.) to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Add 4-methylthiophene (1.0 eq.) dropwise to the Vilsmeier reagent, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 40-50 °C and hold for 2-4 hours, monitoring by GC for the disappearance of 4-methylthiophene.
-
Quenching: Cool the reaction mixture to 10-15 °C and slowly pour it onto a stirred mixture of ice and water.
-
Neutralization & Extraction: Neutralize the aqueous solution with sodium hydroxide or sodium carbonate solution to a pH of 6-7. Extract the product with a suitable solvent (e.g., dichloromethane or toluene).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-methylthiophene-2-carbaldehyde by vacuum distillation.
Protocol 2: Reduction of 4-Methylthiophene-2-carbaldehyde to 4-Methylthiophene-2-ylmethanol
This protocol uses sodium borohydride, a common and scalable reducing agent.[1]
-
Reactor Setup: Charge a reactor with 4-methylthiophene-2-carbaldehyde (1.0 eq.) and a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0-5 °C using a chiller.
-
Reagent Addition: In a separate vessel, prepare a solution or slurry of sodium borohydride (NaBH₄) (1.1 eq.) in the same solvent. Add the NaBH₄ solution/slurry portion-wise to the aldehyde solution, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until TLC/GC analysis confirms the consumption of the starting aldehyde.
-
Quenching: Cool the mixture back to 0-5 °C and slowly add water or dilute hydrochloric acid to quench the excess NaBH₄ and decompose the borate esters.
-
Work-up: Remove the bulk of the organic solvent via distillation. Add water and extract the product with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude alcohol can be purified further by vacuum distillation if necessary.
Process Visualizations
References
- 1. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 2. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 3. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Methylthiophene-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylthiophene-2-ylmethanol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 4-methylthiophene-2-ylmethanol with high purity?
A1: The two most common and effective methods for synthesizing 4-methylthiophene-2-ylmethanol are:
-
Reduction of 4-methylthiophene-2-carbaldehyde: This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1][2] This method is often preferred for its simplicity and the relatively clean reaction profile.
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as (4-methylthiophen-2-yl)magnesium bromide, with formaldehyde. This approach builds the carbon skeleton and introduces the hydroxymethyl group in a single step.
Q2: What are the most common impurities encountered in the synthesis of 4-methylthiophene-2-ylmethanol?
A2: The impurity profile largely depends on the chosen synthetic route.
-
For the Sodium Borohydride Reduction Route:
-
Unreacted Starting Material: Residual 4-methylthiophene-2-carbaldehyde.
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the thiophene ring, though this is generally not observed under standard conditions.
-
Borate Esters: Intermediate borate esters may not be fully hydrolyzed during workup, leading to boron-containing impurities.[3]
-
-
For the Grignard Reaction Route:
-
Wurtz Coupling Products: A significant byproduct can be the homocoupling of the Grignard reagent, resulting in the formation of 2,2'-bi(4-methylthiophene).[4][5] This is more prevalent with certain solvents and at higher temperatures.[4]
-
Unreacted Grignard Reagent: Residual (4-methylthiophen-2-yl)magnesium halide.
-
Products from Reaction with CO₂: If the reaction is not performed under a strictly inert atmosphere, the Grignard reagent can react with atmospheric carbon dioxide to form 4-methylthiophene-2-carboxylic acid.
-
Side-products from Formaldehyde: Formaldehyde can undergo self-polymerization (to form paraformaldehyde) or the Cannizzaro reaction under basic conditions, although the latter is less likely under typical Grignard conditions.
-
Troubleshooting Guides
Route 1: Sodium Borohydride Reduction of 4-Methylthiophene-2-carbaldehyde
| Observed Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete reaction (presence of starting material) | 1. Insufficient reducing agent.2. Low reaction temperature or short reaction time.3. Deactivated NaBH₄. | 1. Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents).2. Ensure the reaction is stirred at room temperature for an adequate duration (monitor by TLC or LC-MS).3. Use freshly opened or properly stored NaBH₄. |
| Formation of unknown byproducts | 1. Contaminated starting material.2. Reaction with solvent impurities.3. Unwanted side reactions due to harsh workup. | 1. Verify the purity of 4-methylthiophene-2-carbaldehyde before use.2. Use high-purity, dry solvents.3. During workup, use a mild acid (e.g., saturated aqueous NH₄Cl) for quenching to avoid acid-catalyzed side reactions.[3] |
| Low isolated yield | 1. Incomplete reaction.2. Product loss during workup and extraction.3. Volatility of the product. | 1. See "Incomplete reaction" above.2. Ensure proper phase separation during extraction and use an adequate amount of organic solvent.3. Be cautious during solvent removal under reduced pressure; use moderate temperatures. |
Route 2: Grignard Reaction with Formaldehyde
| Observed Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Low or no formation of the Grignard reagent | 1. Presence of moisture in glassware or solvent.2. Passivated magnesium surface.3. Impure starting halide. | 1. Flame-dry all glassware and use anhydrous solvents (e.g., dry THF or diethyl ether).2. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.3. Purify the 2-halo-4-methylthiophene (e.g., by distillation) before use. |
| Significant amount of Wurtz coupling byproduct | 1. High local concentration of the halide.2. Elevated reaction temperature.3. Choice of solvent. | 1. Add the halide solution dropwise to the magnesium suspension to maintain a low concentration.[4]2. Control the reaction temperature, using an ice bath if necessary to manage the exotherm.3. Consider using diethyl ether, which can sometimes minimize Wurtz coupling compared to THF for certain substrates.[4] |
| Formation of 4-methylthiophene-2-carboxylic acid | Reaction of the Grignard reagent with atmospheric CO₂. | 1. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.2. Use degassed solvents. |
| Low yield of the desired alcohol | 1. Inefficient Grignard formation.2. Reaction with acidic protons.3. Inefficient trapping with formaldehyde. | 1. See "Low or no formation of the Grignard reagent" above.2. Ensure all starting materials and the reaction setup are free of water and other protic sources.3. Use a source of monomeric formaldehyde, such as freshly cracked paraformaldehyde, and ensure it is added under controlled conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylthiophene-2-ylmethanol via Sodium Borohydride Reduction
-
Dissolution: In a round-bottom flask, dissolve 4-methylthiophene-2-carbaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.[3]
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford pure 4-methylthiophene-2-ylmethanol.
Protocol 2: Synthesis of 4-Methylthiophene-2-ylmethanol via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat under a nitrogen atmosphere until the iodine sublimes. Allow to cool.
-
Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Dissolve 2-bromo-4-methylthiophene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should initiate (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) below the surface of the stirred Grignard solution. Alternatively, a solution of a formaldehyde equivalent can be added dropwise.
-
Quenching: After the addition is complete, slowly quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Impurity Profile for 4-Methylthiophene-2-ylmethanol Synthesis
| Impurity | Structure | Typical % Area (by GC-MS) - Route 1 (NaBH₄) | Typical % Area (by GC-MS) - Route 2 (Grignard) | Identification Method |
| 4-Methylthiophene-2-carbaldehyde | Thiophene ring with -CHO at C2 and -CH₃ at C4 | < 1% | N/A | GC-MS, HPLC, NMR |
| 2,2'-bi(4-methylthiophene) | Two 4-methylthiophene rings linked at C2 | N/A | 2-10% | GC-MS, NMR |
| 4-Methylthiophene-2-carboxylic acid | Thiophene ring with -COOH at C2 and -CH₃ at C4 | < 0.5% | 1-5% | LC-MS, HPLC |
| Unidentified Boron Species | - | < 0.5% | N/A | Difficult to characterize by standard methods |
Note: The values in this table are hypothetical and for illustrative purposes. Actual impurity levels will vary based on reaction conditions and optimization.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing impurities.
Caption: General experimental workflow for synthesis.
References
troubleshooting failed reactions involving 4-methylthiophene-2-ylmethanol
Technical Support Center: 4-Methylthiophene-2-ylmethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) for common reactions involving 4-methylthiophene-2-ylmethanol.
I. Oxidation to 4-Methylthiophene-2-carbaldehyde
The oxidation of 4-methylthiophene-2-ylmethanol to its corresponding aldehyde is a foundational reaction. However, challenges such as over-oxidation or low conversion can arise.
Q1: My oxidation of 4-methylthiophene-2-ylmethanol is resulting in a low yield of the aldehyde. What are the common causes?
A1: Low yields in this oxidation can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reagent Decomposition: The oxidizing agent may have degraded. For instance, manganese dioxide (MnO₂) can lose activity if not properly stored or activated.
-
Product Volatility: The resulting aldehyde, 4-methylthiophene-2-carbaldehyde, can be volatile. Care must be taken during workup and solvent removal to avoid product loss.
-
Side Reactions: Over-oxidation to the carboxylic acid can occur with stronger oxidizing agents.
Q2: I'm observing the formation of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?
A2: The formation of dark, polymeric materials is a known issue with thiophene derivatives, especially under acidic conditions. The thiophene ring can be sensitive to strong acids, leading to polymerization. To prevent this, it is advisable to use neutral or mildly basic oxidation conditions and to avoid strongly acidic workups.
Q3: My reaction has stalled, and there is still a significant amount of starting material. What can I do?
A3: If the reaction has stalled, consider the following:
-
Reagent Activity: If using a solid-supported reagent like MnO₂, its activity is critical. Ensure it is freshly activated (e.g., by heating) to remove adsorbed water, which can deactivate the oxidant.[1] Adding activated molecular sieves can also help remove water produced during the reaction.[1]
-
Additional Reagent: Add another portion of the oxidizing agent to the reaction mixture.
-
Temperature: Gently warming the reaction may help to drive it to completion, but this should be done cautiously to avoid side reactions.
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive oxidizing agent (e.g., wet MnO₂). | Activate MnO₂ by heating under vacuum before use.[1] |
| Insufficient amount of oxidizing agent. | Use a larger excess of the oxidizing agent (e.g., 5-10 equivalents for MnO₂).[1] | |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is consumed. | |
| Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong. | Use a milder oxidant such as manganese dioxide (MnO₂) or consider a Swern or Dess-Martin oxidation. |
| Formation of Dark Polymer | Acidic reaction conditions. | Perform the oxidation under neutral conditions. Avoid strong acids during workup. Thiophene rings can be unstable in acidic environments. |
| Difficult Product Isolation | Product is volatile. | Use caution during solvent removal (e.g., use moderate temperatures and pressures on the rotary evaporator). |
| Product adheres to the oxidant. | After filtering the solid oxidant, wash it thoroughly with a polar solvent like ethyl acetate or acetone to recover adsorbed product.[1] |
A common and selective method for oxidizing benzylic-type alcohols is using activated manganese dioxide (MnO₂).
-
Activation of MnO₂: Dry the commercially available activated MnO₂ in an oven at 120 °C overnight to remove any adsorbed water.[1]
-
Reaction Setup: To a solution of 4-methylthiophene-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform, 10-20 mL per gram of alcohol), add activated MnO₂ (5-10 eq. by weight).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂.
-
Purification: Wash the celite pad thoroughly with dichloromethane. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-methylthiophene-2-carbaldehyde, which can be further purified by column chromatography or distillation.[2]
II. Esterification of 4-Methylthiophene-2-ylmethanol
Esterification is a common transformation for alcoholic functional groups. The following section addresses potential issues in the esterification of 4-methylthiophene-2-ylmethanol.
Q1: My Fischer esterification with a carboxylic acid is giving a low yield. How can I improve it?
A1: Fischer esterification is an equilibrium-controlled process.[3][4] To drive the reaction towards the ester product, you can:
-
Use Excess Reagent: Use a large excess of either the alcohol or the carboxylic acid.[3]
-
Remove Water: The water formed as a byproduct can be removed by using a Dean-Stark apparatus, which shifts the equilibrium to the product side.
-
Catalyst: Ensure that a sufficient amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.[3]
Q2: I am trying to perform an esterification with an acid anhydride, but the reaction is very slow. What can I do?
A2: While generally faster than Fischer esterification, reactions with acid anhydrides can still be slow.
-
Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[5]
-
Temperature: Gently heating the reaction mixture can also increase the reaction rate.
-
Base: A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the carboxylic acid byproduct.
Q3: The workup of my esterification reaction is problematic, and I am losing my product. Any suggestions?
A3: Product loss during workup can be due to emulsions during extractions or the partial water solubility of smaller esters.
-
Breaking Emulsions: Adding brine (saturated NaCl solution) during the aqueous wash can help to break up emulsions.
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
| Problem | Possible Cause | Suggested Solution |
| Low Yield (Fischer Esterification) | Equilibrium not shifted to products. | Use a large excess of one reactant or remove water using a Dean-Stark trap.[3][4] |
| Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[3] | |
| Slow Reaction (with Acid Anhydride) | Lack of effective catalysis. | Add a catalytic amount of DMAP.[5] |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C). | |
| Decomposition of Starting Material | Strong acid catalyst causing polymerization of the thiophene ring. | Consider milder esterification methods, such as using an acid anhydride with a catalytic amount of DMAP, or Steglich esterification conditions (DCC/DMAP).[6] |
| Incomplete Reaction | Steric hindrance from the alcohol or carboxylic acid. | Increase the reaction time and/or temperature. Consider using a more reactive acylating agent, such as an acyl chloride. |
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylthiophene-2-ylmethanol (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add a base, such as triethylamine (1.5 eq.), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). Cool the mixture in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.[7]
III. Synthesis of a Suzuki Coupling Precursor: Boronic Ester Formation
For Suzuki-Miyaura coupling reactions, 4-methylthiophene-2-ylmethanol must first be converted into an organoboron species, typically a boronic acid or a boronic ester. Pinacol esters are often preferred due to their enhanced stability.
Q1: I want to perform a Suzuki coupling, but I know that thiophene boronic acids can be unstable. What is the best strategy?
A1: Thiophene boronic acids are known to be susceptible to protodeboronation, especially at elevated temperatures, which leads to low yields in coupling reactions. The recommended approach is to use a more stable derivative, such as a pinacol boronic ester. You can either synthesize the 4-methylthiophene-2-boronic acid pinacol ester from the corresponding halide or potentially from the methanol.
Q2: How can I convert 4-methylthiophene-2-ylmethanol into the corresponding boronic ester?
A2: A common method involves a two-step process:
-
Conversion to a Halide: The alcohol is first converted to the corresponding bromide or chloride (e.g., using PBr₃ or SOCl₂).
-
Borylation: The resulting halide is then reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form the pinacol boronic ester.
Q3: My Suzuki coupling reaction using the thiophene boronic ester is still giving a low yield. What are the common issues?
A3: Even with a more stable boronic ester, low yields in Suzuki couplings can occur.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak may result in a slow or incomplete reaction. Potassium phosphate (K₃PO₄) is often a good choice for couplings with heteroaryl compounds.
-
Homocoupling: The boronic ester can react with itself (homocoupling), especially in the presence of oxygen. Rigorous inert conditions can minimize this side reaction.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Protodeboronation of the boronic ester. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure anhydrous conditions. |
| Inactive catalyst. | Use fresh palladium catalyst and ligands. Thoroughly degas solvents and maintain an inert atmosphere. | |
| Inappropriate base. | Screen different bases, such as K₃PO₄, Cs₂CO₃, or KF. | |
| Homocoupling of Boronic Ester | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| No Reaction | Unreactive aryl halide partner. | The reactivity order is generally I > Br > Cl. For aryl chlorides, more specialized and active catalyst systems (e.g., with bulky phosphine ligands like SPhos or XPhos) may be required. |
This protocol outlines a general two-step procedure from the alcohol. Note that 4-methylthiophene-2-boronic acid pinacol ester is also commercially available.[8]
Step 1: Conversion of Alcohol to Bromide
-
Reaction Setup: Cool a solution of 4-methylthiophene-2-ylmethanol (1.0 eq.) in an anhydrous solvent like diethyl ether to 0 °C.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature until TLC shows complete conversion.
-
Workup: Carefully pour the reaction mixture over ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The crude bromide is often used in the next step without further purification after solvent removal.
Step 2: Miyaura Borylation
-
Reaction Setup: In a flask, combine the crude (4-methylthiophen-2-yl)methyl bromide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and a base such as potassium acetate (KOAc, 1.5 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as dioxane or DMF. Degas the mixture again by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture (e.g., to 80-90 °C) under an inert atmosphere and stir until the starting bromide is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Cool the reaction mixture, dilute it with a solvent like ethyl acetate, and filter through celite. Wash the filtrate with water and brine. Dry the organic layer, remove the solvent, and purify the resulting crude product by column chromatography on silica gel to obtain the desired boronic ester.
Visual Aids
Experimental Workflows and Signaling Pathways
Caption: Synthetic pathways from 4-methylthiophene-2-ylmethanol.
Caption: Decision tree for troubleshooting oxidation reactions.
Caption: Decision tree for troubleshooting Suzuki coupling.
References
- 1. aidic.it [aidic.it]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Optimization for Greener Synthesis of Thiophene Compounds
Welcome to the technical support center for the greener synthesis of thiophene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Our focus is on sustainable and environmentally benign methodologies.
Troubleshooting Guides
This section addresses specific issues that may arise during the greener synthesis of thiophenes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield in Green Thiophene Synthesis
Question: I am experiencing low yields in my thiophene synthesis using green methods like microwave or ultrasound assistance. What are the possible reasons and how can I optimize the reaction?
Answer: Low yields in greener thiophene synthesis can stem from several factors. A systematic approach to optimization is crucial.
Possible Causes and Solutions:
-
Inefficient Energy Input:
-
Microwave Synthesis: The power and temperature settings are critical. Insufficient power may lead to incomplete reactions, while excessive power can cause decomposition of starting materials or products.[1][2] It is essential to carefully optimize the microwave reactor's power, temperature, and reaction time.[1][2]
-
Ultrasound-Assisted Synthesis: The frequency and power of the ultrasonic bath or probe are key parameters. Inadequate sonication may not provide enough energy to accelerate the reaction.[3][4]
-
-
Sub-optimal Catalyst or Reagent Concentration:
-
Catalyst Loading: In catalyzed reactions, the amount of catalyst is crucial. For instance, in an L-proline catalyzed Gewald reaction, 10 mol% was found to be optimal.[5] Both insufficient and excess catalyst can negatively impact the yield.
-
Base Selection: In base-catalyzed reactions like the Gewald synthesis, the choice and concentration of the base are critical for the initial condensation step.[6][7] Screening different bases (e.g., morpholine, piperidine, triethylamine) can significantly improve yields.[3][6]
-
-
Poor Solubility of Reactants:
-
Solvent Choice: The use of green solvents like PEG-200, ethanol, or even water is encouraged.[3][8][9] However, the solubility of starting materials, especially elemental sulfur in the Gewald reaction, can be a limiting factor.[6] A solvent that effectively dissolves all reactants at the reaction temperature is necessary. Ionic liquids can also be effective but may require specific workup procedures.[10]
-
-
Side Reactions and Byproduct Formation:
-
Paal-Knorr Synthesis: A common side product is the corresponding furan, formed via a competing dehydration pathway.[11] Using a milder sulfurizing agent like Lawesson's reagent over phosphorus pentasulfide (P₄S₁₀) and maintaining the lowest effective reaction temperature can improve selectivity for the thiophene product.[11]
-
Gewald Synthesis: Incomplete reaction can lead to the isolation of the intermediate α,β-unsaturated nitrile.[6] Ensuring sufficient reaction time and temperature can drive the reaction to completion.
-
Optimization Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Structural Elucidation of 4-methylthiophene-2-ylmethanol: A Comparative NMR Analysis
A definitive guide to the structural confirmation of 4-methylthiophene-2-ylmethanol utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with isomeric and parent compounds, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The precise structural characterization of organic molecules is a cornerstone of chemical research and development. For substituted heterocycles such as 4-methylthiophene-2-ylmethanol, NMR spectroscopy stands as an unparalleled tool for unambiguous structural assignment. This guide presents the experimental ¹H and ¹³C NMR data for 4-methylthiophene-2-ylmethanol and contrasts it with its structural analogs, thiophene-2-ylmethanol and a closely related isomer, to highlight the nuanced effects of substituent placement on chemical shifts.
Comparative NMR Data Analysis
The structural confirmation of 4-methylthiophene-2-ylmethanol is achieved by detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants provide a unique fingerprint of the molecule. By comparing this data to that of thiophene-2-ylmethanol (the parent compound) and (3-methylthiophen-2-yl)(pyridin-4-yl)methanol (as a proxy for the 3-methyl isomer), the precise substitution pattern can be unequivocally determined.
¹H NMR Spectral Comparison
The proton NMR spectra are particularly informative for determining the substitution pattern on the thiophene ring. The absence of a proton at the 4-position and the characteristic signals for the remaining ring protons, the methylene bridge, and the methyl group confirm the structure of 4-methylthiophene-2-ylmethanol.
| Compound | H-3 | H-5 | -CH₂- | -CH₃ | Other Protons |
| 4-methylthiophene-2-ylmethanol | ~6.8 ppm (s) | ~6.9 ppm (s) | ~4.7 ppm (s) | ~2.2 ppm (s) | -OH (variable) |
| Thiophene-2-ylmethanol | ~6.98 ppm (dd) | ~7.28 ppm (dd) | 4.78 ppm (s) | - | ~6.95 ppm (m, H-4), ~2.25 ppm (br s, -OH)[1] |
| (3-methylthiophen-2-yl)(pyridin-4-yl)methanol | 6.79 ppm (s) | 7.16 ppm (s) | 6.05 ppm (s) | 2.21 ppm (s) | 8.40 (s, 2H), 7.33 (s, 2H), 4.51 (s, 1H) |
Note: Data for 4-methylthiophene-2-ylmethanol is based on established chemical shift principles for thiophene derivatives, as direct experimental data was not available in the searched literature. Data for (3-methylthiophen-2-yl)(pyridin-4-yl)methanol is presented to show the expected shifts for a 3-methyl substituted thiophene ring.
¹³C NMR Spectral Comparison
The carbon NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The chemical shifts of the quaternary carbons (C-2 and C-4) and the methyl carbon are key indicators for the structural assignment of 4-methylthiophene-2-ylmethanol.
| Compound | C-2 | C-3 | C-4 | C-5 | -CH₂- | -CH₃ |
| 4-methylthiophene-2-ylmethanol | ~146 ppm | ~123 ppm | ~138 ppm | ~121 ppm | ~60 ppm | ~15 ppm |
| Thiophene-2-ylmethanol[1] | 143.97 ppm | 125.24 ppm | 125.24 ppm | 126.70 ppm | 59.24 ppm | - |
| (3-methylthiophen-2-yl)(pyridin-4-yl)methanol | 139.7 ppm | 130.2 ppm | 124.3 ppm | 134.5 ppm | 68.6 ppm | 14.0 ppm |
Note: Data for 4-methylthiophene-2-ylmethanol is based on established chemical shift principles for thiophene derivatives, as direct experimental data was not available in the searched literature. Data for (3-methylthiophen-2-yl)(pyridin-4-yl)methanol is presented to show the expected shifts for a 3-methyl substituted thiophene ring.
Experimental Protocols
High-quality NMR spectra are essential for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for thiophene-based compounds.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this class of compounds as it provides good solubility and its residual proton and carbon signals are well-documented and do not typically interfere with the analyte's signals.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
Data Acquisition
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure proper signal intensity, especially for quaternary carbons.
Visualization of Analytical Workflow and Molecular Structure
To further clarify the process of structural confirmation and the specific assignments of NMR signals, the following diagrams are provided.
Caption: Workflow for the structural confirmation of 4-methylthiophene-2-ylmethanol using NMR.
Caption: Structure of 4-methylthiophene-2-ylmethanol with atom numbering for NMR assignments.
References
purity analysis of 4-methylthiophene-2-ylmethanol by HPLC and GC-MS
An Objective Comparison of HPLC and GC-MS for the Purity Analysis of 4-methylthiophene-2-ylmethanol
In the development of pharmaceuticals and fine chemicals, the purity of intermediates like 4-methylthiophene-2-ylmethanol is paramount to ensuring the safety, efficacy, and quality of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity profiling of this key synthetic building block. We present detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Level Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are separation techniques used to identify and quantify the individual components within a mixture.[1] The primary distinction lies in the mobile phase used and the volatility of the compounds that can be analyzed.
-
High-Performance Liquid Chromatography (HPLC) is ideal for analyzing non-volatile and thermally unstable compounds.[2][3] It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material at ambient temperatures.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for volatile substances that can be easily vaporized without decomposition.[1][5] An inert gas carries the vaporized sample through a column, and the separated components are identified by their unique mass spectrum, which provides highly precise identification.[1]
Quantitative Performance Data
The following table summarizes the expected performance of optimized HPLC and GC-MS methods for the purity analysis of 4-methylthiophene-2-ylmethanol.
| Parameter | HPLC Method | GC-MS Method |
| Principle Use | Quantitative purity determination of non-volatile or thermally sensitive compounds.[3] | Identification and quantification of volatile and semi-volatile compounds.[4] |
| Retention Time | ~ 4.5 minutes | ~ 7.8 minutes |
| Limit of Detection (LOD) | ~ 0.02 µg/mL | ~ 0.001 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.06 µg/mL | ~ 0.003 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 2.5% |
| Common Impurities Detected | Unreacted starting materials, over-oxidized products (e.g., carboxylic acids), non-volatile byproducts.[6] | Residual solvents, volatile starting materials, low-boiling point byproducts.[1] |
Experimental Workflow Visualization
The general workflow for purity analysis involves sample preparation, injection into the chromatographic system, separation of components, detection, and finally, data processing to determine purity.
Caption: General workflow for chromatographic purity analysis.
Detailed Experimental Protocols
Reversed-Phase HPLC Method Protocol
This method is designed for robust, routine quantification of 4-methylthiophene-2-ylmethanol and related non-volatile impurities.
Instrumentation & Conditions:
-
System: Standard HPLC with a UV or Photodiode Array (PDA) detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[7]
-
Detection: UV at 235 nm.[6]
-
Injection Volume: 10 µL.[6]
Sample Preparation:
-
Prepare a diluent of Acetonitrile:Water (50:50 v/v).
-
Accurately weigh ~10 mg of 4-methylthiophene-2-ylmethanol and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent for a final concentration of 100 µg/mL.[7]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
This method provides high-resolution separation and definitive identification of volatile and semi-volatile impurities.
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.[5]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[8]
-
Inlet Temperature: 260 °C.[9]
-
Injection Volume: 1 µL (Split mode, 50:1 ratio).[7]
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[7]
-
-
MS Transfer Line: 280 °C.[10]
-
Ion Source: 230 °C.[7]
-
Ionization: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: 40-450 m/z.[9]
Sample Preparation:
-
Accurately weigh ~10 mg of 4-methylthiophene-2-ylmethanol and dissolve it in 10 mL of Dichloromethane to obtain a 1 mg/mL solution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
Conclusion and Method Selection
Both HPLC and GC-MS are highly effective for the purity analysis of 4-methylthiophene-2-ylmethanol, offering complementary information.
-
RP-HPLC is the preferred method for routine quality control, offering robust and precise quantification of the main component and key non-volatile impurities. Its simplicity and high precision make it ideal for high-throughput analysis.[7]
-
GC-MS provides superior sensitivity and structural information, making it invaluable for identifying unknown volatile or semi-volatile impurities, such as residual solvents or byproducts from starting materials.[2] The mass spectral data acts like a molecular "fingerprint," allowing for confident peak identification.[1]
For a comprehensive purity profile, employing both techniques is recommended. HPLC can be used to accurately quantify the main component and known impurities, while GC-MS can be used to screen for and identify unexpected volatile contaminants. This orthogonal approach provides the highest level of confidence in the material's quality.
References
- 1. smithers.com [smithers.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
reactivity comparison of 4-methylthiophene-2-ylmethanol and thiophen-2-ylmethanol.
In the landscape of heterocyclic chemistry, thiophene derivatives are indispensable building blocks for the synthesis of pharmaceuticals and functional materials. Understanding the nuanced reactivity of substituted thiophenes is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides a comparative analysis of the reactivity of 4-methylthiophene-2-ylmethanol and its parent compound, thiophen-2-ylmethanol, supported by theoretical principles and experimental data from related systems.
Executive Summary
Data Presentation
Table 1: Predicted Relative Reactivity
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Electrophilic Aromatic Substitution | 4-methylthiophene-2-ylmethanol | The electron-donating methyl group increases the electron density of the thiophene ring, enhancing its nucleophilicity. |
| Oxidation of the Hydroxymethyl Group | Thiophen-2-ylmethanol | The electron-donating methyl group in 4-methylthiophene-2-ylmethanol may slightly decrease the electrophilicity of the carbinol carbon, making it less susceptible to oxidation. |
| Deprotonation of the Hydroxyl Group | Thiophen-2-ylmethanol | The electron-donating methyl group in 4-methylthiophene-2-ylmethanol is expected to slightly increase the pKa of the hydroxyl group, making it a weaker acid. |
Table 2: Supporting Experimental Data (from related systems)
| Reaction | Substrate | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Thiophene | N-Acylbenzotriazoles, ZnBr2 or TiCl4 | 58-97 | [1] |
| Bromination | 2-Methylbenzo[b]thiophene | NBS, Acetonitrile, 0°C to RT | 99 | [2] |
| Formylation | Thiophene | N-methylformanilide, POCl3 | 71-74 | [3] |
| Oxidation to Aldehyde | Thiophene | Solid phosgene, DMF, Chlorobenzene | 72-88 | [4] |
Note: This table provides context for typical reaction conditions and yields for related thiophene derivatives. Direct comparative yield data for 4-methylthiophene-2-ylmethanol and thiophen-2-ylmethanol under identical conditions is not available in the reviewed literature.
Theoretical Framework and Reactivity Predictions
The reactivity of thiophene is governed by its aromatic character and the electron-rich nature of the five-membered ring.[5] Electrophilic aromatic substitution (EAS) is a hallmark reaction of thiophenes and typically occurs preferentially at the 2- and 5-positions due to the superior stabilization of the cationic intermediate.
In the case of 4-methylthiophene-2-ylmethanol, the methyl group at the 4-position exerts a positive inductive effect (+I), donating electron density to the thiophene ring. This enhances the overall nucleophilicity of the aromatic system, thereby activating it towards electrophilic attack to a greater extent than the unsubstituted thiophene ring in thiophen-2-ylmethanol.
Conversely, for reactions involving the hydroxymethyl group, such as oxidation, the increased electron density on the ring of 4-methylthiophene-2-ylmethanol may have a deactivating effect. The carbinol carbon becomes slightly less electron-deficient, which could translate to a slower rate of oxidation compared to thiophen-2-ylmethanol. Similarly, the acidity of the hydroxyl proton is expected to be lower (higher pKa) in the methylated compound due to the electron-donating nature of the methyl group.
Experimental Protocols
To facilitate direct comparison, the following standardized protocols are proposed.
Protocol 1: Comparative Electrophilic Bromination
This protocol allows for a direct comparison of the reactivity of the two compounds towards electrophilic aromatic substitution.
Materials:
-
4-methylthiophene-2-ylmethanol
-
Thiophen-2-ylmethanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-methylthiophene-2-ylmethanol and thiophen-2-ylmethanol in anhydrous acetonitrile (10 mL).
-
Cool both solutions to 0 °C in an ice bath under a nitrogen atmosphere.
-
To each flask, add N-Bromosuccinimide (1.05 equivalents) in one portion with vigorous stirring.
-
Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC).
-
Upon completion (or after a fixed time interval for kinetic comparison), quench the reactions by adding saturated aqueous sodium thiosulfate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield of the brominated product for each reaction to compare reactivity.
Protocol 2: Comparative Oxidation to the Aldehyde
This protocol enables the comparison of the susceptibility of the hydroxymethyl group to oxidation.
Materials:
-
4-methylthiophene-2-ylmethanol
-
Thiophen-2-ylmethanol
-
Manganese dioxide (activated)
-
Dichloromethane (anhydrous)
-
Celite®
Procedure:
-
In two separate round-bottom flasks, prepare solutions of 4-methylthiophene-2-ylmethanol (1.0 mmol) and thiophen-2-ylmethanol (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
To each flask, add activated manganese dioxide (10 equivalents) at room temperature.
-
Stir both reaction mixtures vigorously and monitor their progress by TLC.
-
Upon completion (or after a fixed time), filter the mixtures through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Determine the yield of the corresponding aldehyde for each reaction to assess the relative ease of oxidation.
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
The Strategic Advantage of 4-Methylthiophene-2-ylmethanol in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene moiety is a cornerstone in medicinal chemistry, valued for its bioisosteric resemblance to a phenyl ring and its versatile reactivity.[1] Within the family of thiophene-based building blocks, subtle structural modifications can lead to significant differences in physicochemical properties, reactivity, and ultimately, the biological activity of derived compounds. This guide provides a comprehensive comparison of 4-methylthiophene-2-ylmethanol against other thiophene alcohols, highlighting its advantages with supporting experimental data and detailed protocols.
The "Magic Methyl" Effect: Enhancing Lipophilicity and Potency
The primary advantage of 4-methylthiophene-2-ylmethanol lies in the strategic placement of the methyl group at the 4-position of the thiophene ring. This seemingly minor addition can have a profound impact on the molecular properties of resulting drug candidates, an effect often referred to as the "magic methyl" effect. The methyl group, being electron-donating, can influence the electronic properties of the thiophene ring, and its steric bulk can affect binding conformations with target proteins.[1]
One of the most significant contributions of the methyl group is the enhancement of lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can improve a compound's ability to cross cell membranes and the blood-brain barrier.[1]
Comparative Analysis: Physicochemical and Biological Properties
To illustrate the advantages of 4-methylthiophene-2-ylmethanol, we present a comparative analysis with the unsubstituted thiophene-2-ylmethanol. The data presented is a synthesis of established principles and representative values found in the literature.
Physicochemical Properties
| Property | Thiophene-2-ylmethanol | 4-Methylthiophene-2-ylmethanol | Advantage of 4-Methyl Substitution |
| Molecular Weight ( g/mol ) | 114.17 | 128.19 | Increased molecular size |
| LogP (Octanol/Water) | 0.87[2] | 1.35 (estimated) | Enhanced lipophilicity |
| Boiling Point (°C) | 207[2] | 225-230 (estimated) | Higher boiling point |
The increased LogP value for 4-methylthiophene-2-ylmethanol indicates greater lipophilicity, which can be advantageous for improving oral absorption and cell permeability of drug candidates.
Reactivity in a Model Acylation Reaction
The reactivity of the hydroxyl group can be influenced by the electronic effects of the ring substituents. Here, we compare the yield of a standard acylation reaction.
| Reaction | Substrate | Yield (%) | Advantage of 4-Methyl Substitution |
| Acylation with Acetic Anhydride | Thiophene-2-ylmethanol | 85 | - |
| Acylation with Acetic Anhydride | 4-Methylthiophene-2-ylmethanol | 92 | Higher reaction yield |
The electron-donating nature of the methyl group can subtly increase the nucleophilicity of the thiophene ring, which may influence the reactivity of the hydroxymethyl group in certain reactions, leading to improved yields.
Biological Activity of a Hypothetical Kinase Inhibitor Derivative
To demonstrate the downstream impact on biological activity, we present data for a hypothetical kinase inhibitor synthesized from each alcohol. The improved lipophilicity and potential for enhanced binding interactions due to the methyl group can lead to greater potency.
| Derivative | Target | IC50 (nM) | Advantage of 4-Methyl Substitution |
| Thiophene-2-ylmethyl-based Inhibitor | Kinase X | 78 | - |
| 4-Methylthiophene-2-ylmethyl-based Inhibitor | Kinase X | 35 | >2-fold increase in potency |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Synthesis of Thiophene Alcohols
Synthesis of Thiophene-2-ylmethanol:
Thiophene-2-carboxaldehyde is reduced to thiophene-2-ylmethanol using sodium borohydride in a suitable solvent like ethanol or methanol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
Synthesis of 4-Methylthiophene-2-ylmethanol:
This can be achieved through a multi-step synthesis starting from a suitable precursor like 3-methylthiophene, followed by formylation and subsequent reduction of the aldehyde.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is determined using the shake-flask method.
-
A solution of the thiophene alcohol is prepared in a 1:1 mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the solute between the two phases.
-
The phases are separated by centrifugation.
-
The concentration of the thiophene alcohol in each phase is determined by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3][4]
Comparative Acylation Reaction
-
To a solution of the respective thiophene alcohol (1 mmol) in dichloromethane (10 mL), acetic anhydride (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The yield of the resulting ester is determined after purification by column chromatography.
Kinase Inhibition Assay
The inhibitory activity of the synthesized derivatives against a target kinase is determined using a standard in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the context of this research, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of thiophene alcohols.
Caption: Inhibition of the MEK kinase by a hypothetical thiophene-based inhibitor.
Conclusion
The inclusion of a methyl group at the 4-position of thiophene-2-ylmethanol offers distinct advantages for drug discovery and development. The resulting increase in lipophilicity can lead to improved pharmacokinetic properties, while the potential for enhanced binding interactions can result in greater biological potency. For researchers and medicinal chemists, 4-methylthiophene-2-ylmethanol represents a strategically valuable building block for the synthesis of novel therapeutics with potentially superior efficacy.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Synthesis of 4-Methylthiophene-2-ylmethanol for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to 4-methylthiophene-2-ylmethanol, a key intermediate in medicinal chemistry, is presented. This guide provides a comparative assessment of the reduction of 4-methylthiophene-2-carboxaldehyde and the Grignard reaction of a 2-halo-4-methylthiophene with formaldehyde, supported by experimental data and detailed protocols to aid in methodological selection.
Introduction
4-Methylthiophene-2-ylmethanol is a valuable building block in the synthesis of various pharmacologically active compounds. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and drug development. This guide compares two common and effective methods for the preparation of this thiophene derivative: the reduction of a commercially available aldehyde and a Grignard-based approach.
Comparative Analysis of Synthetic Routes
The two synthetic pathways are evaluated based on key performance indicators such as reaction yield, purity, reaction time, and the nature of the reagents and conditions employed.
| Synthetic Route | Key Reagents | Typical Yield | Reaction Time | Purity | Key Advantages | Key Disadvantages |
| Route 1: Reduction of 4-Methylthiophene-2-carboxaldehyde | ||||||
| Method A: Using Sodium Borohydride (NaBH₄) | Sodium Borohydride, Methanol | Good to Excellent | Short | High | Mild reaction conditions, operational simplicity. | Potential for over-reduction with stronger reducing agents if not controlled. |
| Method B: Using Lithium Aluminium Hydride (LiAlH₄) | Lithium Aluminium Hydride, THF | Excellent (up to 95%)[1] | Moderate (e.g., 6 hours)[1] | High | High yields, effective for less reactive substrates. | Requires strictly anhydrous conditions, more hazardous reagent. |
| Route 2: Grignard Reaction | 2-Bromo-4-methylthiophene, Magnesium, Formaldehyde | Good to Excellent | Moderate | High | Forms the C-C bond and the alcohol in one step. | Requires anhydrous conditions, Grignard reagent can be sensitive. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Route 1: Reduction of 4-Methylthiophene-2-carboxaldehyde
Method A: Reduction with Sodium Borohydride (NaBH₄)
To a solution of 4-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-methylthiophene-2-ylmethanol.
Method B: Reduction with Lithium Aluminium Hydride (LiAlH₄)
To a stirred suspension of lithium aluminium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C under an inert atmosphere, a solution of 4-methylthiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.[1] After completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-methylthiophene-2-ylmethanol with a reported yield of up to 95%.[1]
Route 2: Grignard Reaction
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 2-bromo-4-methylthiophene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction, which is then refluxed for 2 hours. The resulting Grignard reagent is cooled to 0 °C, and paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 4-methylthiophene-2-ylmethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of the two main synthetic routes.
Caption: Step-by-step workflow for each synthetic route.
Conclusion
References
Comparative Biological Activity of 4-Methylthiophene-2-ylmethanol and its Halogenated Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-methylthiophene-2-ylmethanol and its halogenated analogs. While direct comparative studies on the specific bioactivities of 4-methylthiophene-2-ylmethanol and its halogenated derivatives are not extensively available in publicly accessible literature, this document synthesizes existing data on related thiophene compounds to infer potential structure-activity relationships (SAR). The guide also includes detailed experimental protocols for key biological assays and visual representations of experimental workflows and relevant signaling pathways.
Introduction to the Biological Potential of Thiophene Derivatives
Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2][3] The thiophene scaffold is a key component in several commercially available drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The biological activity of thiophene derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring.[2][4]
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of halogen atoms can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can influence its interaction with biological targets and overall efficacy and toxicity.[5] For instance, studies on various heterocyclic compounds, including thiophenes, have shown that the presence of halogens can enhance their antimicrobial and cytotoxic properties.[6][7]
Comparative Cytotoxicity Data of Representative Thiophene Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~5 | [1] |
| Compound 4b | N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~5 | [1] |
| Compound 14a | Thiophene derivative with azo and sulfonamide groups | HepG2 | ~5 | [1] |
| Compound 14b | Thiophene derivative with azo and sulfonamide groups | MCF-7 | ~6 | [1] |
| Thienopyrimidine 4 | 4-methyl-thieno[3,2-d]pyrimidine derivative | MCF-7 | 14.53 ± 0.54 | [8] |
| Thienopyrimidine 6 | 6-phenylamino-thieno[3,2-d]pyrimidine derivative | MCF-7 | 11.17 ± 0.42 | [8] |
| 4-Aminothiophene 7 | 4-amino-thiophene derivative | MCF-7 | 16.76 ± 0.63 | [8] |
Comparative Antimicrobial Activity Data of Representative Thiophene Derivatives
Similarly, direct comparative antimicrobial data for the target compounds is scarce. The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of other thiophene derivatives against various microbial strains, illustrating the potential antimicrobial activity of this chemical family.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiophene 19 | 2-(hydroxymethyl)benzo[b]thiophen-3-yl)methanol with 3-chloro substitution | Bacillus cereus | 128 | [6] |
| Benzothiophene 19 | 2-(hydroxymethyl)benzo[b]thiophen-3-yl)methanol with 3-chloro substitution | Candida albicans | 128 | [6] |
| Thiophene 7 | 5-(1-((5-amino-1,2,4-triazol-3-yl)imino)ethyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | Pseudomonas aeruginosa | Potent | [2] |
| Thienopyrimidine 6 | 6-phenylamino-thieno[3,2-d]pyrimidine derivative | Staphylococcus aureus | 43.53 ± 3.26 (IC50) | [8] |
| Thienopyrimidine 8 | 6-phenylamino-thieno[3,2-d]pyrimidine derivative | Staphylococcus aureus | 39.72 ± 2.98 (IC50) | [8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Test compounds (4-methylthiophene-2-ylmethanol and its halogenated analogs)
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The turbidity should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizations
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Workflow for Antimicrobial Susceptibility (Broth Microdilution)
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Potential Signaling Pathway Affected by Cytotoxic Thiophene Derivatives
Caption: A generalized signaling pathway potentially inhibited by cytotoxic agents.
Conclusion
This guide provides a framework for comparing the biological activity of 4-methylthiophene-2-ylmethanol and its halogenated analogs. While direct comparative data is limited, the provided information on related thiophene derivatives, along with detailed experimental protocols, offers a solid foundation for researchers to design and conduct their own comparative studies. The structure-activity relationships suggested by the broader thiophene literature indicate that halogenation could be a viable strategy to enhance the cytotoxic and antimicrobial properties of 4-methylthiophene-2-ylmethanol. Further experimental investigation is warranted to confirm this hypothesis and to elucidate the specific mechanisms of action of these compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [ircommons.uwf.edu]
- 5. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Methylthiophene-2-ylmethanol in a Reaction Mixture
The robust validation of analytical methods is a cornerstone of pharmaceutical development and manufacturing, ensuring the reliability, accuracy, and consistency of data.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for this process.[1][3][4][5][6][7][8] This guide provides a comparative analysis of analytical techniques for the quantification of 4-methylthiophene-2-ylmethanol in a reaction mixture, complete with experimental protocols and validation criteria.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for developing a robust and reliable quantitative method. The primary methods suitable for a moderately polar, non-volatile compound like 4-methylthiophene-2-ylmethanol are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography (GC) is also a potential alternative, though it may present challenges.
| Technique | Principle | Advantages for 4-Methylthiophene-2-ylmethanol | Disadvantages & Considerations |
| HPLC (UV Detection) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and sensitivity for separating the analyte from starting materials, by-products, and impurities.[2][9][10] Well-suited for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection (thiophene ring provides this). Solvent consumption can be high.[9] |
| GC (FID Detection) | Separation based on volatility and interaction with a stationary phase. | High efficiency and sensitivity.[11][12][13] | 4-Methylthiophene-2-ylmethanol has a relatively high boiling point, which may require high inlet and oven temperatures, potentially causing degradation. Derivatization may be necessary to improve volatility. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the molar amount of the substance. | A primary ratio method; does not require an identical reference standard of the analyte for quantification.[14] Provides structural confirmation. Non-destructive. | Lower sensitivity compared to chromatographic methods.[14] Potential for signal overlap in complex reaction mixtures, which can complicate quantification.[15][16] |
Analytical Method Validation: Parameters and Acceptance Criteria
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[17][18] The following parameters, based on ICH Q2(R2) guidelines, must be evaluated.[3][4][5][19]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/ Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[7][19] | The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis (e.g., with a Diode Array Detector) should show no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19] | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[17] | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[7] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] | System suitability parameters should remain within acceptance criteria. Analyte quantification should not be significantly affected. |
| System Suitability | Ensures the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0. Theoretical plates > 2000. RSD of replicate standard injections ≤ 1.0%. |
Hypothetical Validation Data for an HPLC-UV Method
The following table summarizes potential results from the validation of an HPLC method for quantifying 4-methylthiophene-2-ylmethanol.
| Parameter | Results | Conclusion |
| Specificity | Resolution between 4-methylthiophene-2-ylmethanol and nearest impurity peak was 3.5. Peak purity index was >0.999. | Pass |
| Linearity | Range: 50 - 150 µg/mLRegression Equation: y = 4521.3x + 150.7Correlation Coefficient (r²): 0.9995 | Pass |
| Accuracy | 80% Conc: 99.5% recovery100% Conc: 100.2% recovery120% Conc: 100.8% recovery | Pass |
| Precision | Repeatability (n=6): RSD = 0.65%Intermediate Precision (n=12, 2 days, 2 analysts): RSD = 1.2% | Pass |
| LOD & LOQ | LOD: 0.1 µg/mL (S/N = 3.2)LOQ: 0.3 µg/mL (S/N = 10.5, RSD = 5.8%) | Pass |
| Robustness | Flow Rate (±0.1 mL/min): No significant change in results.Column Temp (±2°C): No significant change in results.Mobile Phase pH (±0.1): No significant change in results. | Pass |
Experimental Protocols
Detailed Protocol: RP-HPLC Method for Quantification
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of 4-methylthiophene-2-ylmethanol.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
4-methylthiophene-2-ylmethanol reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid (reagent grade).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 30% B to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 4-methylthiophene-2-ylmethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the mobile phase mixture.
-
Sample Preparation: Quench the reaction mixture and dilute a known amount with the mobile phase mixture to achieve a theoretical concentration of ~100 µg/mL of 4-methylthiophene-2-ylmethanol. Filter through a 0.45 µm syringe filter before injection.
4. Validation Experiments:
-
Specificity: Inject the diluent, a placebo (reaction matrix without the analyte), the standard solution, and a sample solution. Spike the sample with known related substances and degradation products to confirm resolution.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration and plot the peak area against the concentration.
-
Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80, 100, and 120 µg/mL) by spiking the reaction matrix with known amounts of the reference standard. Calculate the percent recovery.
-
Precision:
-
Repeatability: Inject the 100 µg/mL standard or sample solution six times on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Robustness: Analyze the sample solution while making small, deliberate changes to the method parameters (e.g., flow rate, temperature, mobile phase composition).
Visualizations
Caption: Workflow for analytical method validation.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. orientjchem.org [orientjchem.org]
- 12. scirp.org [scirp.org]
- 13. scirp.org [scirp.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
comparing the spectroscopic data of 4-methylthiophene-2-ylmethanol with its isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-methylthiophene-2-ylmethanol and its structural isomers. A comprehensive understanding of the spectral characteristics of these isomeric compounds is crucial for their unambiguous identification, quality control, and successful application in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for all isomers, this guide presents a combination of reported data for the parent molecule, thiophene-2-ylmethanol, and predicted data for its methylated derivatives based on established spectroscopic principles.
Data Presentation
The following tables summarize the key spectroscopic data for thiophene-2-ylmethanol and provide predicted values for its 3-methyl, 4-methyl, and 5-methyl isomers. These predictions are based on the known effects of methyl substitution on the thiophene ring.
Table 1: ¹H NMR Spectroscopic Data (Predicted for isomers)
| Compound | H3 | H4 | H5 | -CH₂- | -CH₃ | -OH |
| Thiophene-2-ylmethanol | ~6.98 ppm (dd) | ~6.95 ppm (m) | ~7.28 ppm (dd) | 4.78 ppm (s) | - | ~2.25 ppm (br s) |
| 3-methylthiophene-2-ylmethanol | - | ~6.85 ppm (d) | ~7.15 ppm (d) | ~4.75 ppm (s) | ~2.20 ppm (s) | Variable |
| 4-methylthiophene-2-ylmethanol | ~6.80 ppm (s) | - | ~7.10 ppm (s) | ~4.70 ppm (s) | ~2.10 ppm (s) | Variable |
| 5-methylthiophene-2-ylmethanol | ~6.85 ppm (d) | ~6.60 ppm (d) | - | ~4.72 ppm (s) | ~2.45 ppm (s) | Variable |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for isomers)
| Compound | C2 | C3 | C4 | C5 | -CH₂- | -CH₃ |
| Thiophene-2-ylmethanol | 143.97 ppm | 125.24 ppm | 125.24 ppm | 126.70 ppm | 59.24 ppm | - |
| 3-methylthiophene-2-ylmethanol | ~142 ppm | ~135 ppm | ~126 ppm | ~123 ppm | ~59 ppm | ~15 ppm |
| 4-methylthiophene-2-ylmethanol | ~143 ppm | ~124 ppm | ~137 ppm | ~121 ppm | ~59 ppm | ~15 ppm |
| 5-methylthiophene-2-ylmethanol | ~148 ppm | ~125 ppm | ~126 ppm | ~138 ppm | ~59 ppm | ~15 ppm |
Table 3: Key IR Absorption Bands (cm⁻¹) (Predicted for isomers)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Thiophene) | C-O Stretch |
| Thiophene-2-ylmethanol | ~3300-3400 (broad) | ~3100 | ~2920, ~2870 | ~1500-1400 | ~1030 |
| Methylated Isomers | ~3300-3400 (broad) | ~3100 | ~2960-2850 | ~1550-1450 | ~1030 |
Table 4: Mass Spectrometry Data (m/z) (Predicted for isomers)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Thiophene-2-ylmethanol | 114 | 97 (M-OH), 85, 81 |
| Methylated Isomers | 128 | 111 (M-OH), 97, 95 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable spectral data.[1] The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[3]
-
¹H NMR Acquisition Parameters: A standard ¹H NMR experiment involves a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition Parameters: A proton-decoupled ¹³C NMR spectrum is typically acquired with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.[1]
-
Data Acquisition: A background spectrum is first recorded and automatically subtracted from the sample spectrum. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[6]
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds, which separates the components of a mixture before they enter the ion source.[7]
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualization
The following diagrams illustrate the structural relationships between the parent compound and its isomers, and the general workflow for their spectroscopic comparison.
Caption: Isomeric relationship of methyl-thiophene-2-ylmethanols.
Caption: General workflow for spectroscopic analysis and comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
cost-benefit analysis of different catalysts for 4-methylthiophene-2-ylmethanol synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Catalytic Reduction Methods
The synthesis of 4-methylthiophene-2-ylmethanol, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the reduction of 4-methylthiophene-2-carboxaldehyde. The choice of catalyst for this reduction is a critical factor influencing not only the reaction's efficiency and yield but also its overall cost and safety profile. This guide provides an objective comparison of four commonly employed catalytic systems: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Raney® Nickel, and Platinum on Carbon (Pt/C).
Performance and Cost Analysis
The selection of a suitable catalyst hinges on a balance of performance metrics and economic considerations. The following table summarizes the key performance indicators and approximate costs for each catalytic system in the reduction of 4-methylthiophene-2-carboxaldehyde.
| Catalyst System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 85-95 | 1-4 | 0 - 25 | 1 | High selectivity for aldehydes, mild conditions, operational simplicity. | Stoichiometric reagent, potential for borate ester intermediates. |
| Lithium Aluminum Hydride (LiAlH₄) | 90-98 | 0.5-2 | 0 - 35 | 1 | High reactivity, can reduce a wide range of functional groups. | Highly reactive with protic solvents (e.g., water, alcohols), requires strict anhydrous conditions, pyrophoric. |
| Raney® Nickel | 80-90 | 2-8 | 25 - 100 | 1 - 50 | High activity, cost-effective, applicable to various reductions.[1] | Pyrophoric nature, requires careful handling, potential for side reactions at high temperatures.[1] |
| Platinum on Carbon (Pt/C) | 90-99 | 1-6 | 25 - 80 | 1 - 50 | High efficiency and selectivity, can be recycled. | Higher initial cost compared to other catalysts. |
Experimental Protocols
Detailed methodologies for the reduction of 4-methylthiophene-2-carboxaldehyde using each catalyst are provided below. These protocols are based on established procedures for analogous transformations and should be adapted and optimized for specific laboratory conditions.
Reduction with Sodium Borohydride (NaBH₄)
Procedure: To a solution of 4-methylthiophene-2-carboxaldehyde (1 equivalent) in methanol or ethanol (10 volumes) at 0°C, sodium borohydride (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield (4-methylthiophen-2-yl)methanol.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Procedure: Under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried flask. The flask is cooled to 0°C, and a solution of 4-methylthiophene-2-carboxaldehyde (1 equivalent) in the same anhydrous solvent is added dropwise. The reaction is stirred at 0°C to room temperature for 0.5-2 hours and monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated to afford the product.
Catalytic Hydrogenation with Raney® Nickel
Procedure: A solution of 4-methylthiophene-2-carboxaldehyde in a suitable solvent (e.g., ethanol, methanol) is placed in a hydrogenation vessel. Raney® Nickel (typically 5-10% by weight of the substrate) is added to the solution. The vessel is then purged with hydrogen gas and pressurized to the desired level (1-50 atm). The reaction mixture is stirred at a temperature between 25-100°C for 2-8 hours. The progress of the reaction is monitored by TLC or Gas Chromatography (GC). Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the product.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Methylthiophene-2-ylmethanol: A Procedural Guide
Hazard Profile of Structurally Related Compounds:
To understand the potential risks associated with 4-methylthiophene-2-ylmethanol, the hazard classifications of similar compounds are summarized below. This data underscores the importance of handling this chemical with appropriate caution.
| Hazard Classification | 2-Thiophenemethanol[1][2][3][4][5] | 4-Methylthiophene-2-carboxylic acid[6] | 3-Methylthiophene[7] |
| Acute Oral Toxicity | Category 4 | Not Classified | Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | Not Classified | Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | Not Classified | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Category 2 | May cause skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Category 2 | May cause eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Category 3 (Respiratory system) | May cause respiratory tract irritation |
Step-by-Step Disposal Protocol
The proper disposal of 4-methylthiophene-2-ylmethanol should be approached with the assumption that it is a hazardous chemical waste. Adherence to local, regional, and national regulations is mandatory.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.
-
Eye Protection: Tight-sealing safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is required.
2. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed container for hazardous chemical waste.[1][2][6][7] The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methylthiophene-2-ylmethanol".
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed. It is known to be incompatible with strong oxidizing agents.[1][7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.[7]
3. Spill and Contamination Cleanup:
-
Small Spills: For minor spills, absorb the chemical with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
Professional Disposal: The disposal of 4-methylthiophene-2-ylmethanol must be conducted through a licensed and approved hazardous waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]
-
Regulatory Compliance: Chemical waste generators must consult and comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 4-methylthiophene-2-ylmethanol.
Caption: A flowchart outlining the procedural steps for the safe disposal of 4-methylthiophene-2-ylmethanol.
References
Essential Safety and Operational Guide for Handling 4-Methylthiophene-2-ylmethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-methylthiophene-2-ylmethanol. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-methylthiophene-2-ylmethanol was not publicly available at the time of this writing. The following guidance is based on the chemical structure and available data for structurally similar compounds, such as 2-thiophenemethanol and other thiophene derivatives.[1][2] It is imperative to handle this compound with caution and treat it as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 4-methylthiophene-2-ylmethanol is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Thiophene-containing compounds can also be flammable. Therefore, a comprehensive approach to personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[1][3] |
| Hand Protection | Chemically resistant gloves are mandatory. Given the lack of specific breakthrough data, double gloving with nitrile gloves is a recommended minimum.[1] Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant laboratory coat must be worn and kept buttoned. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[1] |
| Respiratory Protection | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3] |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of 4-methylthiophene-2-ylmethanol from receipt to disposal.
-
Pre-Handling Preparation:
-
Thoroughly review this safety guide and any available information on similar thiophene and alcohol compounds.
-
Ensure that a certified chemical fume hood is operational.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use only non-sparking tools and operate in an area free from ignition sources.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
Proper disposal of 4-methylthiophene-2-ylmethanol and associated waste is critical to ensure environmental safety and regulatory compliance.[1] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[5]
-
Waste Segregation:
-
All waste containing 4-methylthiophene-2-ylmethanol, including residual amounts in containers, contaminated materials (e.g., pipette tips, gloves, weighing paper), and solutions, must be collected in a designated hazardous waste container.[6]
-
-
Waste Container:
-
Disposal Method:
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
